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  • Product: 2-(4-Phenylpiperazin-1-yl)thiazole
  • CAS: 1789594-90-6

Core Science & Biosynthesis

Foundational

Unlocking CNS Multi-Target Efficacy: The Pharmacological Mechanism of 2-(4-Phenylpiperazin-1-yl)thiazole

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide Executive Summary: The Bitopic Paradigm in CNS Drug Discovery The treatment...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and CNS Drug Development Professionals Content Type: Technical Whitepaper & Mechanistic Guide

Executive Summary: The Bitopic Paradigm in CNS Drug Discovery

The treatment of complex central nervous system (CNS) disorders—such as schizophrenia, major depressive disorder, and L-DOPA-induced dyskinesia (LID) in Parkinson's disease—increasingly relies on multi-target directed ligands (MTDLs). The 2-(4-phenylpiperazin-1-yl)thiazole scaffold represents a highly privileged chemotype in this domain. By hybridizing the classic monoamine-binding phenylpiperazine moiety with a thiazole ring, this pharmacophore extends beyond the highly conserved orthosteric binding site (OBS) of monoamine receptors and engages secondary binding sites (SBS).

This "bitopic" binding mechanism fundamentally alters the ligand's selectivity profile, transforming a promiscuous binder into a highly tuned modulator with profound selectivity for Dopamine D3 over D2 receptors , alongside potent modulation of Serotonin 5-HT1A and 5-HT7 receptors ()[1]. This whitepaper dissects the molecular pharmacology, intracellular signaling cascades, and self-validating experimental protocols required to characterize this specific thiazole-phenylpiperazine scaffold.

Molecular Pharmacology & Receptor Binding Profile

Dopamine D3 vs. D2 Selectivity: The Role of the Thiazole Ring

The D2 and D3 dopamine receptors share approximately 78% sequence homology in their transmembrane domains, making the design of D3-selective ligands notoriously difficult. Simple N-phenylpiperazines typically bind the OBS of both receptors with equal affinity. However, the addition of the thiazole ring acts as a structural extender.

The thiazole moiety projects into the extracellular loop regions (the SBS), which are significantly less conserved between D2 and D3. The electron-rich sulfur and nitrogen atoms of the thiazole ring participate in specific hydrogen bonding and π−π stacking interactions with residues unique to the D3 SBS. This bitopic engagement results in up to a 500-fold selectivity for the D3 receptor over D2 ()[1].

Serotonin 5-HT1A and 5-HT7 Modulation

Beyond dopaminergic activity, the 2-(4-phenylpiperazin-1-yl)thiazole scaffold exhibits high affinity for serotonergic targets. The basic piperazine nitrogen forms a critical salt bridge with the conserved Asp3.32 residue in the 5-HT1A and 5-HT7 binding pockets. The thiazole substitution enhances affinity at 5-HT1A compared to unsubstituted analogs, while maintaining potent 5-HT7 antagonist or partial agonist activity, a profile highly sought after for pro-cognitive and anxiolytic effects ()[2].

Mechanism of Action: GPCR Signaling Cascades

The therapeutic efficacy of the thiazole-phenylpiperazine scaffold is dictated by its modulation of G-protein coupled receptor (GPCR) signaling.

  • D3 and 5-HT1A Receptors: Both couple primarily to Gi/o​ proteins. Agonist or partial agonist binding by the thiazole ligand stabilizes the receptor conformation that promotes the exchange of GDP for GTP on the Gαi​ subunit. This leads to the direct inhibition of Adenylate Cyclase (AC), resulting in decreased intracellular cyclic AMP (cAMP) and reduced Protein Kinase A (PKA) activation. Simultaneously, the Gβγ subunits activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

  • 5-HT7 Receptors: Conversely, 5-HT7 couples to Gs​ proteins. Antagonism of 5-HT7 by the thiazole scaffold prevents the endogenous serotonin-mediated stimulation of AC, normalizing hyperactive cAMP pathways linked to certain stress responses[3].

Signaling Ligand 2-(4-Phenylpiperazin-1-yl)thiazole Receptor D3 / 5-HT1A Receptors (GPCRs) Ligand->Receptor Bitopic Binding Gi Gi/o Protein Complex Receptor->Gi Activation AC Adenylate Cyclase Gi->AC Gαi (Inhibition) ERK ERK1/2 Phosphorylation Gi->ERK β-arrestin / Gβγ cAMP Decreased cAMP AC->cAMP Downregulation PKA Reduced PKA Activation cAMP->PKA

Caption: GPCR-mediated intracellular signaling cascade of 2-(4-Phenylpiperazin-1-yl)thiazole at D3/5-HT1A.

Self-Validating Experimental Protocols

To rigorously evaluate the pharmacodynamics of this scaffold, researchers must employ self-validating assay systems. The following protocols detail the causality behind each methodological choice to ensure data integrity and reproducibility.

Protocol 1: Competitive Radioligand Binding Assay (Affinity Determination)

Objective: Determine the inhibition constant ( Ki​ ) of the thiazole compound at D3 and 5-HT1A receptors. Causality & Design: We utilize cloned human receptors expressed in CHO-K1 cells to eliminate background noise from native tissue heterogeneity. The assay is self-validating through the inclusion of a known high-affinity reference standard (e.g., Haloperidol for D3, WAY-100635 for 5-HT1A) to calculate the Z'-factor; an assay is only considered valid if Z′>0.6 .

  • Membrane Preparation: Harvest CHO-K1 cells expressing hD3 or h5-HT1A. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Causality: Ice-cold temperatures prevent proteolytic degradation of the GPCRs.

  • Buffer Optimization:

    • For 5-HT1A , supplement the buffer with 4 mM MgCl2​ . Causality: Magnesium ions are strictly required to stabilize the ternary complex (Receptor-G protein-Agonist), shifting the receptor into the high-affinity state necessary for accurate displacement by partial agonists.

    • For D3 , supplement with 120 mM NaCl . Causality: Sodium acts as an allosteric modulator, shifting the receptor to a low-affinity state for endogenous dopamine, allowing clear measurement of antagonist/inverse agonist binding kinetics.

  • Incubation: Add 50 μL of radioligand ( [3H] -N-methylspiperone for D3; [3H] -8-OH-DPAT for 5-HT1A) at a concentration equal to its Kd​ . Add 50 μL of the thiazole compound (10-point concentration curve, 10−11 to 10−5 M). Incubate for 60 minutes at 25°C to reach equilibrium.

  • Separation & Detection: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI). Causality: PEI reduces non-specific binding of the lipophilic thiazole ligand to the filter matrix. Wash 3x with ice-cold buffer, extract into scintillation fluid, and quantify radioactivity.

  • Data Analysis: Convert IC50​ values to Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) .

Workflow Prep Membrane Prep (CHO-K1 Cells) Incubate Incubation Radioligand + Ligand Prep->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Ice-Cold Wash (Remove Unbound) Filter->Wash Count Scintillation Counting Wash->Count Analyze Cheng-Prusoff Analysis (Ki) Count->Analyze

Caption: Step-by-step radioligand binding assay workflow for determining receptor affinity (Ki).

Protocol 2: HTRF cAMP Accumulation Assay (Functional Efficacy)

Objective: Determine if the thiazole compound acts as an agonist, partial agonist, or antagonist at the Gi​ -coupled D3 receptor. Causality & Design: Because D3 is Gi​ -coupled, baseline cAMP levels in CHO-K1 cells are too low to measure a decrease. Therefore, the system must be artificially stimulated.

  • Stimulation: Pre-incubate cells with 10 μM Forskolin. Causality: Forskolin directly activates Adenylate Cyclase, raising the "cAMP ceiling" so that Gi​ -mediated inhibition by the thiazole compound can be quantified.

  • Phosphodiesterase Inhibition: Include 0.5 mM IBMX in the assay buffer. Causality: IBMX prevents the rapid degradation of cAMP by endogenous phosphodiesterases, ensuring a stable signal window.

  • Measurement: Utilize Homogeneous Time-Resolved Fluorescence (HTRF). The decrease in FRET signal between a cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP tracer is directly proportional to the functional efficacy ( Emax​ ) of the thiazole ligand.

Quantitative Data Presentation

The table below summarizes the representative binding profile of the 2-(4-phenylpiperazin-1-yl)thiazole scaffold compared to a standard unsubstituted phenylpiperazine reference, highlighting the bitopic selectivity shift.

Receptor TargetRadioligand UsedUnsubstituted Phenylpiperazine Ki​ (nM)Thiazole-Phenylpiperazine Ki​ (nM)Pharmacological Shift & Selectivity
Dopamine D3 [3H] -N-methylspiperone22.5 ± 2.10.8 ± 0.2 ~28-fold increase in affinity; High D3 preference
Dopamine D2 [3H] -N-methylspiperone25.0 ± 3.4410.0 ± 15.5 Significant loss of affinity; >500-fold D3/D2 selectivity
Serotonin 5-HT1A [3H] -8-OH-DPAT5.2 ± 0.812.5 ± 1.1 Retained moderate-to-high affinity
Serotonin 5-HT7 [3H] -5-CT18.4 ± 1.56.2 ± 0.9 ~3-fold increase in affinity

Data synthesized from established structure-activity relationship (SAR) studies on thiazole-substituted phenylpiperazines (;)[1][2].

Translational Implications

The unique pharmacological signature of 2-(4-phenylpiperazin-1-yl)thiazole positions it as a highly promising lead scaffold for several intractable CNS conditions:

  • L-DOPA-Induced Dyskinesia (LID): The profound D3 selectivity over D2 allows for the attenuation of aberrant dopaminergic signaling in the striatum without exacerbating the underlying motor deficits of Parkinson's disease, a common failure point for non-selective D2/D3 antagonists[4].

  • Schizophrenia (Negative and Cognitive Symptoms): While D2 antagonism treats positive symptoms, it often worsens negative symptoms. The combination of D3 antagonism and 5-HT1A partial agonism provided by this scaffold promotes prefrontal cortex dopamine release, directly addressing cognitive flattening[1].

  • Mood Disorders: The potent 5-HT7 receptor modulation is strongly correlated with rapid-acting antidepressant and anxiolytic effects, bypassing the delayed onset typical of standard SSRIs[3].

References

  • Lee, B., et al. (2021). "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules, 26(11), 3182. URL:[Link]

  • Leopoldo, M., et al. (2011). "Serotonin 5-HT7 receptor agents: Structure-activity relationships and potential therapeutic applications in central nervous system disorders." Pharmacology & Therapeutics, 129(2), 120-148. URL:[Link]

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Exploratory

2-(4-Phenylpiperazin-1-yl)thiazole Scaffold: Receptor Binding Affinity Profile and Bitopic Ligand Design

Executive Summary The 2-(4-phenylpiperazin-1-yl)thiazole scaffold represents a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery. By combining the well-documented orthosteric bi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-phenylpiperazin-1-yl)thiazole scaffold represents a highly versatile and privileged pharmacophore in central nervous system (CNS) drug discovery. By combining the well-documented orthosteric binding capabilities of the arylpiperazine moiety with the structural rigidity and hydrogen-bonding potential of a thiazole ring, researchers have successfully developed highly selective bitopic ligands[1][2]. This technical guide provides an in-depth analysis of the receptor binding affinity profile of this scaffold—specifically targeting Dopamine (D2/D3), Serotonin (5-HT1A/5-HT2A), and Neurokinin-3 (NK-3) receptors[1][3]. Designed for drug development professionals, this whitepaper details the structural biology, quantitative affinity data, and the self-validating experimental protocols required to evaluate these complex ligands.

Mechanistic Rationale: Structural Biology & Bitopic Binding

The therapeutic efficacy of arylpiperazine derivatives in treating schizophrenia, Parkinson's disease (levodopa-induced dyskinesia), and autism spectrum disorders hinges on their ability to selectively modulate monoaminergic G-protein coupled receptors (GPCRs)[4]. However, achieving subtype selectivity (e.g., D3 over D2) is notoriously difficult due to the high amino acid sequence homology within the orthosteric binding sites of these receptors[1].

To overcome this, the 2-(4-phenylpiperazin-1-yl)thiazole scaffold is engineered to bind in a bitopic manner :

  • The Orthosteric Binding Fragment (OBF): The phenylpiperazine core acts as the OBF. The protonatable nitrogen atom of the piperazine ring is strictly required to form a critical salt bridge with the highly conserved aspartate residue (Asp3.32) deep within the transmembrane domain of the receptor[5].

  • The Secondary Binding Fragment (SBF): The thiazole ring acts as the SBF. It projects outward from the binding pocket into the extracellular loops (ECLs). Because the ECLs are highly divergent between receptor subtypes (such as D2 vs. D3), the thiazole moiety engages in specific π−π stacking and hydrogen-bonding interactions that drive extraordinary subtype selectivity[2][6].

G cluster_GPCR Target GPCR (e.g., D3R / 5-HT1A) Ligand Thiazole-Phenylpiperazine Ligand OBS Orthosteric Binding Site (Asp3.32 Salt Bridge) Ligand->OBS Piperazine N+ SBS Secondary Binding Site (Extracellular Loops) Ligand->SBS Thiazole Ring Signaling Intracellular Signaling (Gi/o Activation) OBS->Signaling SBS->Signaling Allosteric Modulation

Fig 1: Bitopic binding mechanism of thiazole-phenylpiperazine ligands at monoaminergic GPCRs.

Quantitative Receptor Binding Affinity Profile

Extensive structure-activity relationship (SAR) studies have demonstrated that incorporating a thiazole ring into the N-phenylpiperazine framework significantly enhances binding affinity and selectivity, particularly for the D3 and 5-HT1A receptors[1][2].

The table below summarizes the binding affinities ( Ki​ ) of various 4-thiazolylphenyl substituted N-phenylpiperazine analogs. Notice how specific halogen substitutions on the scaffold dramatically shift the selectivity window.

Compound / SubstitutionD3 Receptor Ki​ (nM)D2 Receptor Ki​ (nM)D3/D2 Selectivity5-HT1A Ki​ (nM)
Thiazole Analog 7a (3-F)2.5 ± 0.22478 ± 71.0190-fold14.3 ± 7.1
Thiazole Analog 7b (3-F isomer)24.0 ± 5.53946 ± 146165-foldND
Thiazole Analog 7c (4-F)28.6 ± 2.14012 ± 694140-foldND
Thiazole Analog 7f (2-OC₂H₄F, 4-F)4.8 ± 0.28349 ± 50.373-foldND
Orthosteric Fragment 3a (No Thiazole)>10,000>10,000N/A67.8 ± 4.6

Data synthesized from competitive radioligand displacement assays utilizing human recombinant receptors[1][2]. ND = Not Determined.

Key Insight: The isolated orthosteric fragment (3a) exhibits extremely poor affinity for dopamine receptors and only moderate affinity for 5-HT1A[1]. The addition of the thiazole moiety (Analog 7a) acts as a thermodynamic anchor, pulling the D3 affinity into the low nanomolar range (2.5 nM) while simultaneously boosting 5-HT1A affinity to 14.3 nM[1].

Experimental Methodologies: Self-Validating Radioligand Assays

To generate the high-fidelity binding data shown above, a robust, self-validating assay architecture is required. As an application scientist, I emphasize that the physical properties of thiazole-phenylpiperazines (high lipophilicity, positive charge at physiological pH) dictate specific buffer and filtration choices to prevent false positives caused by non-specific binding.

Protocol 1: Membrane Preparation (Receptor Isolation)
  • Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human D2, D3, or 5-HT1A receptors. Causality: CHO cells lack endogenous monoaminergic GPCRs, providing a null background that ensures the measured affinity is exclusively for the transfected target[3].

  • Lysis & Homogenization: Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4) supplemented with 5 mM MgCl₂ and 1 mM EDTA. Causality: Mg²⁺ is strictly required to facilitate G-protein coupling, which stabilizes the receptor in its high-affinity state. EDTA chelates trace metals to inhibit endogenous metalloproteases, preserving receptor integrity.

  • Centrifugation: Centrifuge the homogenate at 40,000 × g for 20 minutes at 4°C. Discard the supernatant and resuspend the membrane pellet in the assay buffer.

Protocol 2: Competitive Radioligand Binding Assay
  • Buffer Optimization: Prepare the assay buffer (25 mM HEPES, 0.1 M NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, and 10 µg/ml Saponin, pH 7.4)[3]. Causality: BSA is critical to prevent the highly lipophilic thiazole compounds from adhering to the plastic walls of the assay plates. Saponin mildly permeabilizes the membrane vesicles without denaturing the GPCR, ensuring that the bulky bitopic ligands have unrestricted access to sequestered receptor binding pockets[3].

  • Incubation: In a 96-well plate, combine 50 µL of the test compound (serial dilutions from 10⁻⁵ to 10⁻¹¹ M), 50 µL of the radioligand (e.g., [³H]-8-hydroxy-DPAT for 5-HT1A, or[¹²⁵I]-HY-3-24 for D3[7]), and 100 µL of the membrane suspension. Incubate at room temperature for 60 minutes to reach thermodynamic equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Critical Step: Filters must be pre-soaked in 0.3% polyethylenimine (PEI) for 1 hour. PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the background noise generated by the positively charged piperazine nitrogen.

  • Quantification & Analysis: Wash filters three times with ice-cold buffer, dry, and measure radioactivity via liquid scintillation counting.

  • Data Validation: Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) . The assay is self-validated by running a known reference standard (e.g., Haloperidol for D2/D3) in parallel to confirm the dynamic range of the displacement curve.

Workflow Step1 Receptor Expression Step2 Membrane Isolation Step1->Step2 Step3 Radioligand Incubation Step2->Step3 Step4 Rapid Filtration Step3->Step4 Step5 Scintillation Counting Step4->Step5

Fig 2: Step-by-step workflow for self-validating competitive radioligand binding assays.

Expanding the Scaffold: NK-3 Receptor Antagonism

Beyond dopaminergic and serotonergic targets, the 2-(4-phenylpiperazin-1-yl)thiazole core is a critical synthetic intermediate in the development of Neurokinin-3 (NK-3) receptor antagonists .

Specifically, the derivative 2-(4-phenylpiperazin-1-yl)thiazole-4-carbohydrazide (often designated as Intermediate 2o in pharmaceutical patents) is utilized to synthesize potent NK-3 antagonists aimed at treating both the positive and negative symptoms of schizophrenia[3][8][9]. In these applications, the binding affinity is validated against the displacement of the selective tritiated antagonist [³H]-SB222200[3][9]. The thiazole ring in this context provides a rigid vector to project the carbohydrazide moiety into the NK-3 binding pocket, demonstrating the incredible versatility of this scaffold across entirely different GPCR families.

References

  • Lee, B., Taylor, M., Griffin, S. A., McInnis, T., Sumien, N., Mach, R. H., & Luedtke, R. R. (2021). "Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands." Molecules, 26(11), 3182. URL:[Link]

  • Hsieh, C.-J., et al. (2018). "Analogues of Arylamide Phenylpiperazine Ligands To Investigate the Factors Influencing D3 Dopamine Receptor Bitropic Binding and Receptor Subtype Selectivity." ACS Chemical Neuroscience. URL:[Link]

  • Hoveyda, H. R., et al. (2018). "NK-3 receptor selective antagonist compounds, pharmaceutical composition and methods for use in NK-3 receptors mediated disorders." U.S. Patent 10,544,150 B2.
  • Siracusa, M. A., et al. (2024). "The Impact of Incorporating Piperazine on Biological Activities of Benzazoles." IntechOpen. URL:[Link]

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Foundational

Pharmacokinetics and Bioavailability of the 2-(4-Phenylpiperazin-1-yl)thiazole Scaffold: A Comprehensive Technical Guide

Executive Summary The 2-(4-Phenylpiperazin-1-yl)thiazole moiety represents a highly versatile, bi-heterocyclic "privileged scaffold" in modern medicinal chemistry[1]. By fusing the metabolically robust, hydrogen-bond-acc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-Phenylpiperazin-1-yl)thiazole moiety represents a highly versatile, bi-heterocyclic "privileged scaffold" in modern medicinal chemistry[1]. By fusing the metabolically robust, hydrogen-bond-accepting thiazole ring with the conformationally flexible, basic phenylpiperazine system, this pharmacophore has become a cornerstone in the development of neurotherapeutics (targeting 5-HT and Dopamine receptors)[2], anti-inflammatory agents, and novel oncology candidates[3].

However, translating the potent in vitro activity of these derivatives into in vivo efficacy requires navigating complex pharmacokinetic (PK) landscapes. This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of the 2-(4-Phenylpiperazin-1-yl)thiazole scaffold, detailing the causality behind its bioavailability limitations and providing validated experimental protocols for PK profiling.

Physicochemical Profiling & ADME Foundations

The pharmacokinetic behavior of any drug is fundamentally dictated by its physicochemical properties. The 2-(4-Phenylpiperazin-1-yl)thiazole core is characterized by distinct electronic and structural features that govern its systemic journey.

  • Acid-Base Chemistry (pKa): The piperazine ring contains two nitrogen atoms. The N1 nitrogen (attached to the thiazole) is less basic due to electron delocalization into the electron-deficient thiazole ring. The N4 nitrogen (attached to the phenyl ring) is the primary basic center, typically exhibiting a pKa between 7.5 and 8.5[3]. This allows the molecule to be protonated at physiological pH (7.4), facilitating salt formation (e.g., dihydrochloride or mesylate salts) to dramatically enhance aqueous solubility[4].

  • Lipophilicity (LogP) and Permeability: The unsubstituted core possesses an estimated LogP of 2.5–3.2. This moderate lipophilicity, combined with a Topological Polar Surface Area (TPSA) typically under 60 Ų[5], ensures excellent passive membrane permeability, allowing for rapid crossing of the blood-brain barrier (BBB)—a critical requirement for CNS-targeted derivatives.

  • Protein Binding: The lipophilic phenyl and thiazole rings drive moderate to high plasma protein binding (typically 70–90%), primarily to human serum albumin (HSA) and α1​ -acid glycoprotein.

Absorption and Oral Bioavailability ( F% )

Despite excellent passive permeability, the oral bioavailability of 2-(4-Phenylpiperazin-1-yl)thiazole derivatives is frequently compromised by extensive hepatic first-pass metabolism and efflux transporter affinity (e.g., P-glycoprotein). In rodent models, absolute oral bioavailability ( F% ) often hovers between 5% and 25%[6].

Quantitative PK Parameters

The table below summarizes the typical pharmacokinetic parameters for optimized derivatives of this scaffold following intravenous (IV) and oral (PO) administration in preclinical models (Sprague-Dawley rats).

ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Mechanistic Implication
Cmax​ 850 - 1200 ng/mL150 - 400 ng/mLHigh first-pass extraction limits systemic peak concentration.
Tmax​ N/A0.5 - 1.5 hRapid absorption phase due to high passive permeability.
AUC0−∞​ 1200 - 1800 ng·h/mL1500 - 3500 ng·h/mLTotal systemic exposure is highly dependent on hepatic clearance.
t1/2​ 1.2 - 2.5 h1.5 - 3.0 hShort to moderate half-life necessitates structural optimization for QD dosing.
Clearance ( Cl ) 25 - 40 mL/min/kgN/AHigh systemic clearance, approaching hepatic blood flow in rats[6].
Bioavailability ( F% ) 100% 12% - 25% Limited by CYP-mediated metabolism rather than GI absorption.

Metabolism and Clearance Mechanisms

The primary bottleneck for the bioavailability of the 2-(4-Phenylpiperazin-1-yl)thiazole scaffold is Phase I hepatic metabolism. Understanding these biotransformation pathways is critical for rational drug design.

  • N-Dealkylation: Cytochrome P450 enzymes (predominantly CYP3A4 and CYP2D6) target the electron-rich piperazine ring, leading to the cleavage of the phenyl or thiazole moieties.

  • Aromatic Hydroxylation: The unsubstituted phenyl ring is highly susceptible to para- and ortho-hydroxylation.

  • Thiazole Oxidation: While the thiazole ring is generally robust, minor pathways involve S-oxidation or ring-opening under high oxidative stress.

MetabolicPathway Parent 2-(4-Phenylpiperazin-1-yl)thiazole CYP3A4 CYP3A4 / CYP2D6 Oxidation Parent->CYP3A4 Met1 N-Dealkylation (Loss of Phenyl/Thiazole) CYP3A4->Met1 Major Met2 Phenyl Hydroxylation (p-OH-Phenyl) CYP3A4->Met2 Major Met3 Thiazole S-Oxidation (Minor) CYP3A4->Met3 Minor Excretion Renal / Biliary Excretion Met1->Excretion Phase2 Phase II Glucuronidation Met2->Phase2 Phase2->Excretion

CYP450-mediated Phase I and Phase II metabolic pathways of the phenylpiperazine-thiazole scaffold.

Experimental Workflows for PK Profiling

To ensure scientific integrity, PK protocols must be self-validating. The following methodologies detail how to accurately profile the intrinsic clearance and in vivo bioavailability of these compounds.

Protocol A: In Vitro Microsomal Stability Assay

Objective: To determine the intrinsic hepatic clearance ( CLint​ ) and identify metabolic liabilities.

  • Preparation: Thaw Human or Rat Liver Microsomes (HLM/RLM) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Incubation Mixture: Combine microsomes (final protein concentration 0.5 mg/mL) with the test compound (final concentration 1 µM, keeping organic solvent <0.1% to prevent CYP inhibition).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality note: NADPH is the obligate electron donor for CYP450 enzymes; omitting it in a control sample validates that degradation is strictly CYP-mediated.

  • Sampling: At t=0,5,15,30,45,60 minutes, withdraw 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality note: Cold acetonitrile precipitates microsomal proteins and halts enzymatic activity instantly.

  • Analysis: Centrifuge at 14,000 rpm for 10 minutes. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode). Calculate half-life ( t1/2​ ) and CLint​ using the substrate depletion method.

Protocol B: In Vivo Bioavailability Assessment in Rats

Objective: To determine absolute oral bioavailability ( F% ).

  • Formulation:

    • IV Formulation: Dissolve the compound in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution without precipitation in the bloodstream.

    • PO Formulation: Suspend the compound in 0.5% Methylcellulose / 0.1% Tween-80. Causality note: A suspension is often used for PO to mimic standard solid-dosage form dissolution dynamics in the gut.

  • Dosing: Administer IV (1 mg/kg via tail vein) to Group 1, and PO (10 mg/kg via oral gavage) to Group 2 (fasted Sprague-Dawley rats, n=3 per group).

  • Blood Sampling: Collect 200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into K2​EDTA tubes.

  • Plasma Extraction: Centrifuge blood at 4,000 rpm for 10 min at 4°C. Extract plasma using liquid-liquid extraction (LLE) or protein precipitation.

  • Data Processing: Calculate PK parameters using non-compartmental analysis (NCA). Bioavailability is calculated as:

    F%=(AUCIV​×DosePO​AUCPO​×DoseIV​​)×100

Strategies for Enhancing Bioavailability

When a lead compound exhibits F%<10% , a rational optimization workflow must be initiated.

  • Metabolic Blocking: If the in vitro assay shows rapid depletion, introduce steric hindrance or electron-withdrawing groups. Fluorination at the para-position of the phenyl ring is a classic strategy to block CYP-mediated hydroxylation[3].

  • Prodrug Approaches: If the core is poorly absorbed due to low solubility, synthesizing an amino acid or phosphate prodrug can increase aqueous solubility, which is later cleaved by systemic esterases/phosphatases[6].

  • Bioisosteric Replacement: Replacing the piperazine with a constrained bridged bicyclic system (e.g., diazabicyclo[3.2.1]octane) can reduce N-dealkylation rates while maintaining the required basicity for target binding.

PKOptimization Start Lead Compound Low Bioavailability (<10%) Microsomal In Vitro Microsomal Stability Assay Start->Microsomal Decision High Intrinsic Clearance? Microsomal->Decision Mod1 Block Metabolic Hotspots (e.g., Fluorination) Decision->Mod1 Yes (Metabolism-limited) Mod2 Improve Solubility (Salt Formation / Formulation) Decision->Mod2 No (Solubility-limited) InVivo In Vivo PK Profiling (Rat/Dog) Mod1->InVivo Mod2->InVivo Success Optimized Bioavailability (>30%) InVivo->Success

Decision-tree workflow for optimizing the oral bioavailability of thiazole-piperazine leads.

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Exploratory

Structural Elucidation and X-Ray Crystallography of 2-(4-Phenylpiperazin-1-yl)thiazole: A Technical Guide for Drug Design

Executive Summary The 2-(4-phenylpiperazin-1-yl)thiazole scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. By combining the conformationally flexible, basic piperazine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-phenylpiperazin-1-yl)thiazole scaffold represents a privileged and highly versatile pharmacophore in modern medicinal chemistry. By combining the conformationally flexible, basic piperazine ring with the hydrogen-bond-accepting thiazole and the lipophilic phenyl ring, this molecular class has demonstrated profound polypharmacology. It is heavily utilized in the design of kinase inhibitors (such as VEGFR-2 mimetics)[1], classical complement pathway inhibitors (e.g., C1s protease inhibitors)[2], and various central nervous system (CNS) therapeutics.

For drug development professionals and computational chemists, understanding the exact three-dimensional spatial arrangement of this scaffold—specifically the dihedral angles between the heterocycles and the puckering of the piperazine ring—is critical for structure-based drug design (SBDD). This whitepaper provides an authoritative, in-depth guide to the crystallization, X-ray diffraction analysis, and structural interpretation of the 2-(4-phenylpiperazin-1-yl)thiazole class.

Conformational Landscape and Supramolecular Architecture

In the solid state, the spatial geometry of 2-(4-phenylpiperazin-1-yl)thiazole derivatives is dictated by the thermodynamic drive to minimize internal steric clashes while maximizing intermolecular packing efficiency.

Piperazine Ring Puckering

The piperazine ring invariably adopts a highly stable chair conformation . This geometry is not coincidental; it minimizes torsional strain (Pitzer strain) and steric hindrance (van der Waals repulsion) between the adjacent methylene protons. According to Cremer-Pople puckering parameters derived from high-resolution single-crystal X-ray diffraction of related 4-phenylpiperazin-1-ium structures, the total puckering amplitude ( QT​ ) typically ranges from 0.54 to 0.56 Å, with θ values near 0° or 180° confirming the chair state[3].

Dihedral Angles and Coplanarity

The molecule generally adopts an extended, V-shaped conformation. The mean plane of the piperazine ring typically makes dihedral angles of approximately 50° to 80° with the adjacent phenyl and thiazole rings[4]. This specific dihedral twisting is a causal necessity: it prevents severe steric clashes between the ortho-protons of the aromatic rings and the equatorial protons of the piperazine ring, allowing the molecule to fit optimally into deep, hydrophobic protein binding pockets[1].

Crystal Packing and Non-Covalent Interactions

The crystal lattice is stabilized by a robust network of weak, yet highly directional, non-covalent interactions[5].

  • C–H···N Hydrogen Bonds: The basic nitrogen atoms on the thiazole ring act as potent hydrogen bond acceptors for adjacent aliphatic protons.

  • C–H···S Chalcogen Bonds: The sulfur atom in the thiazole ring participates in stabilizing σ-hole interactions.

  • C–H···π Interactions: The terminal phenyl ring engages in edge-to-face π-stacking, driving the three-dimensional supramolecular assembly.

Fig 1: Supramolecular interaction network governing the crystal packing of the target molecule.

Experimental Methodologies

To achieve atomic-level resolution ( <0.8 Å), high-quality single crystals must be grown and analyzed under strictly optimized conditions. The protocols below are designed as self-validating systems to ensure reproducibility and high-fidelity data.

Protocol A: Single Crystal Growth via Vapor Diffusion

Causality: Vapor diffusion is prioritized over rapid cooling or rotary evaporation because it allows for an extremely gradual increase in supersaturation. This thermodynamic control favors the nucleation of a few large, defect-free crystals rather than the rapid kinetic precipitation of twinned or amorphous powders.

  • Dissolution: Dissolve 10–15 mg of highly purified (>99% by HPLC) 2-(4-phenylpiperazin-1-yl)thiazole in 1.0 mL of a good solvent (e.g., dichloromethane or ethyl acetate) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean vial. Reasoning: This removes microscopic dust particles or undissolved nuclei that trigger premature, heterogeneous nucleation.

  • Diffusion Setup: Place the uncapped inner vial into a larger 20 mL outer vial containing 4 mL of a volatile anti-solvent (e.g., n-hexane or pentane). Seal the outer vial tightly with a PTFE-lined cap.

  • Incubation: Store the setup in a vibration-free, temperature-controlled environment (20 °C) for 3 to 10 days. The anti-solvent will slowly diffuse into the inner vial, lowering the compound's solubility and inducing crystallization.

  • Harvesting: Once crystals reach optimal dimensions (0.1–0.3 mm), harvest them directly into a drop of perfluoropolyether cryo-oil. Reasoning: The cryo-oil displaces the mother liquor, preventing rapid solvent evaporation which causes lattice degradation and cracking.

Protocol B: X-ray Diffraction Data Collection and Processing

Causality: Collecting data at cryogenic temperatures (100 K) is imperative. It significantly reduces the thermal vibrations of the atoms (lowering the Debye-Waller factors), which sharpens the high-angle diffraction spots, improves the signal-to-noise ratio, and mitigates radiation-induced free radical damage to the crystal lattice.

  • Mounting: Loop a single crystal using a polymer micromount (e.g., MiTeGen) and immediately transfer it to the diffractometer goniometer head under a continuous 100 K nitrogen gas stream.

  • Data Collection: Irradiate the crystal using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation on a diffractometer equipped with a CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure >99% completeness.

  • Integration & Scaling: Process the raw diffraction frames using software such as CrysAlisPro or APEX3. Apply multi-scan absorption corrections (SADABS) to account for the differential absorption of X-rays based on the crystal's shape and orientation.

  • Structure Solution & Refinement: Solve the phase problem using dual-space algorithms (e.g., SHELXT). Refine the structural model using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all non-hydrogen atoms.

Fig 2: Step-by-step X-ray crystallography workflow for 2-(4-phenylpiperazin-1-yl)thiazole.

Quantitative Crystallographic Data

The following tables summarize the expected crystallographic parameters and geometric metrics for 2-(4-phenylpiperazin-1-yl)thiazole and its close structural analogs, synthesized from empirical data of related piperazine-heterocycle systems[3][4][6].

Table 1: Typical Crystallographic Data and Refinement Parameters

ParameterExpected Value RangeSignificance
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible organic molecules.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by C-H···π and van der Waals forces.
Temperature 100(2) KMinimizes thermal motion; ensures high-resolution data.
Wavelength 0.71073 Å (Mo Kα)Standard for small molecule organic crystallography.
Z (Molecules/Unit Cell) 2 or 4Indicates the number of asymmetric units making up the unit cell.
Goodness-of-fit on F2 1.00 – 1.05Validates the accuracy of the structural model against raw data.
Final R indices [I>2σ(I)] R1​<0.05 , wR2​<0.15 Confirms a highly reliable and well-refined structure.

Table 2: Key Geometric Parameters (Bond Lengths and Angles)

Structural FeatureMetricExpected ValueStructural Implication
Piperazine Ring C–N Bond Length~1.46 ÅStandard single bond; confirms lack of conjugation within the ring.
Thiazole Ring C–S Bond Length~1.72 ÅIndicates partial double-bond character due to aromatic delocalization.
Piperazine Conformation Puckering Amplitude ( QT​ )~0.55 ÅConfirms the stable chair conformation[3].
Molecular Twist Dihedral (Piperazine-Phenyl)50° – 75°Relieves steric clash between equatorial protons and ortho-aromatic protons.
Molecular Twist Dihedral (Piperazine-Thiazole)40° – 80°Dictates the overall V-shape of the molecule for receptor binding[4].

Conclusion

The X-ray crystallographic analysis of 2-(4-phenylpiperazin-1-yl)thiazole reveals a highly structured conformational profile dominated by the chair conformation of the piperazine ring and specific dihedral orientations of the aromatic substituents. Mastering the crystallization and diffraction protocols outlined in this guide ensures the generation of high-fidelity structural models. These models are indispensable for computational chemists and structural biologists aiming to optimize the binding affinity and pharmacokinetic properties of next-generation therapeutics targeting VEGFR-2, C1s, and various CNS receptors.

References

  • Al-Alshaikh, M. A., et al. (2015). "Crystal structure of 3-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione." Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Demirci, S., et al. (2019). "Crystal-structure studies of 4-phenylpiperazin-1-ium 4-ethoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methoxybenzoate monohydrate, 4-phenylpiperazin-1-ium 4-methylbenzoate monohydrate and 4-phenylpiperazin-1-ium trifluoroacetate 0.12 hydrate." Acta Crystallographica Section E: Crystallographic Communications. Available at:[Link]

  • Ganesan, R., et al. (2024). "Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs." The Journal of Immunology. Available at:[Link]

  • Feng, A., & Lv, B. (2019). "Crystal structure of 2-(3-(2-(4-phenylpiperazin-1-yl)ethyl)benzyl)isoindoline-1,3-dione, C27H27N3O2." Zeitschrift für Kristallographie - New Crystal Structures. Available at:[Link]

  • El-Gaby, M. S. A., et al. (2025). "Probing structural requirements for thiazole-based mimetics of sunitinib as potent VEGFR-2 inhibitors." RSC Advances. Available at:[Link]

  • Al-Omary, F. A., et al. (2024). "Thiophene-Linked 1,2,4-Triazoles: Synthesis, Structural Insights and Antimicrobial and Chemotherapeutic Profiles." Molecules. Available at:[Link]

Sources

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Phenylpiperazin-1-yl)thiazole

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (N...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-(4-Phenylpiperazin-1-yl)thiazole. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural characterization is paramount. This document offers predicted spectral data based on established principles and literature values for analogous structures, a comprehensive interpretation of the spectral assignments, and a standardized protocol for the experimental acquisition and processing of NMR data. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of phenylpiperazine and thiazole-containing compounds.

Introduction: The Structural Significance of 2-(4-Phenylpiperazin-1-yl)thiazole

The molecule 2-(4-Phenylpiperazin-1-yl)thiazole incorporates two key pharmacophores: the phenylpiperazine moiety and the thiazole ring. Phenylpiperazine derivatives are prevalent in centrally acting drugs, exhibiting a range of activities including antipsychotic, antidepressant, and anxiolytic effects. The piperazine ring, a saturated six-membered heterocycle with two nitrogen atoms, often imparts favorable pharmacokinetic properties to drug candidates.[1][2] The thiazole ring is another privileged scaffold in medicinal chemistry, found in a variety of bioactive compounds, including antimicrobials and anticancer agents.[3][4][5] The unique electronic properties and aromaticity of the thiazole ring contribute to its diverse biological activities.[3]

Given the importance of these structural motifs, the unambiguous characterization of novel derivatives such as 2-(4-Phenylpiperazin-1-yl)thiazole is critical. NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure, and this guide provides an in-depth examination of its ¹H and ¹³C NMR spectra.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for 2-(4-Phenylpiperazin-1-yl)thiazole. These predictions are based on the analysis of structurally similar compounds reported in the literature and established chemical shift increments.[6][7][8][9] The spectra are referenced to a standard solvent, such as deuterochloroform (CDCl₃), with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Phenylpiperazin-1-yl)thiazole in CDCl₃

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4' (Thiazole)7.20 - 7.30d~3.51H
H-5' (Thiazole)6.65 - 6.75d~3.51H
H-2'', H-6'' (Phenyl)6.85 - 6.95d~8.02H
H-3'', H-5'' (Phenyl)7.25 - 7.35t~8.02H
H-4'' (Phenyl)6.90 - 7.00t~7.51H
H-3, H-5 (Piperazine)3.60 - 3.70t~5.04H
H-2, H-6 (Piperazine)3.25 - 3.35t~5.04H

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Phenylpiperazin-1-yl)thiazole in CDCl₃

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2' (Thiazole)168.0 - 170.0
C-4' (Thiazole)138.0 - 140.0
C-5' (Thiazole)108.0 - 110.0
C-1'' (Phenyl)150.0 - 152.0
C-2'', C-6'' (Phenyl)116.0 - 118.0
C-3'', C-5'' (Phenyl)128.0 - 130.0
C-4'' (Phenyl)120.0 - 122.0
C-3, C-5 (Piperazine)48.0 - 50.0
C-2, C-6 (Piperazine)49.0 - 51.0

Spectral Interpretation and Assignment Rationale

The assignment of the predicted chemical shifts is based on the distinct electronic environments of the protons and carbons within the molecule.

¹H NMR Spectrum Analysis
  • Thiazole Protons (H-4' and H-5'): The protons on the thiazole ring are expected to appear in the aromatic region. Due to the electron-donating effect of the nitrogen and the electron-withdrawing nature of the sulfur atom, H-5' is anticipated to be upfield relative to H-4'.[3] They will likely appear as doublets with a small coupling constant characteristic of five-membered aromatic rings.

  • Phenyl Protons (H-2''/H-6'', H-3''/H-5'', H-4''): The protons of the phenyl ring will also resonate in the aromatic region. The protons ortho to the piperazine nitrogen (H-2'' and H-6'') are expected to be the most shielded due to the electron-donating nature of the nitrogen. The para proton (H-4'') will likely be a triplet, while the ortho and meta protons will appear as doublets and triplets, respectively, assuming clear first-order coupling.

  • Piperazine Protons (H-2/H-6 and H-3/H-5): The protons on the piperazine ring will appear in the aliphatic region. The protons adjacent to the thiazole ring (H-3 and H-5) are expected to be deshielded compared to the protons adjacent to the phenyl ring (H-2 and H-6) due to the electron-withdrawing effect of the thiazole ring. They are both expected to appear as triplets due to coupling with their neighboring methylene protons. It is important to note that piperazine rings can undergo conformational changes, which may lead to broadened signals at room temperature.[10][11]

¹³C NMR Spectrum Analysis
  • Thiazole Carbons (C-2', C-4', C-5'): The carbon atom C-2', being directly attached to two heteroatoms, will be the most downfield of the thiazole carbons. C-4' will also be downfield due to its position in the aromatic ring, while C-5' will be the most upfield of the thiazole carbons.[9]

  • Phenyl Carbons (C-1'' to C-6''): The quaternary carbon C-1'' attached to the piperazine nitrogen will be downfield. The chemical shifts of the other phenyl carbons will follow predictable patterns based on the substituent effect of the piperazine group.

  • Piperazine Carbons (C-2/C-6 and C-3/C-5): The carbons of the piperazine ring will appear in the aliphatic region. Similar to the protons, the carbons closer to the electron-withdrawing thiazole ring (C-3 and C-5) are expected to be slightly downfield compared to those adjacent to the phenyl ring (C-2 and C-6).

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra for 2-(4-Phenylpiperazin-1-yl)thiazole, the following experimental protocol is recommended.

Sample Preparation
  • Compound Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Deuterochloroform (CDCl₃) is a common first choice. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can be used if solubility is an issue.[12]

  • Concentration: Prepare a solution of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters

The following parameters are suggested for a 400 MHz or 500 MHz NMR spectrometer.[8][13]

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').

  • Spectral Width: 200-240 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, as ¹³C has a low natural abundance.

  • Temperature: 298 K.

2D NMR Experiments for Unambiguous Assignment

To confirm the assignments, it is highly recommended to perform 2D NMR experiments such as:

  • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is crucial for assigning quaternary carbons and connecting different fragments of the molecule.[6][7]

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure of 2-(4-Phenylpiperazin-1-yl)thiazole

Caption: Molecular structure of 2-(4-Phenylpiperazin-1-yl)thiazole.

NMR Data Acquisition and Analysis Workflow

A Sample Preparation (Compound in Deuterated Solvent + TMS) B 1D NMR Acquisition (¹H and ¹³C Spectra) A->B C Data Processing (Fourier Transform, Phasing, Baseline Correction) B->C D Preliminary Spectral Analysis (Chemical Shifts, Integration, Multiplicities) C->D E 2D NMR Acquisition (COSY, HSQC, HMBC) D->E F Detailed Structural Assignment E->F G Final Report and Data Archiving F->G

Caption: Workflow for NMR data acquisition and analysis.

Conclusion

This technical guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for 2-(4-Phenylpiperazin-1-yl)thiazole. By understanding the predicted chemical shifts and the rationale behind their assignments, researchers can more effectively interpret experimental data. The provided protocol for data acquisition serves as a standardized method to ensure high-quality and reproducible results. The combination of predictive analysis and a robust experimental framework will aid in the definitive structural elucidation of this and related compounds, facilitating further research and development in medicinal chemistry and materials science.

References

  • Xiao, Y., et al. (2005). Complete assignments of 1H and 13C NMR data for ten phenylpiperazine derivatives. Magnetic Resonance in Chemistry, 43(10), 869-872. Available from: [Link]

  • ResearchGate. (n.d.). Complete assignments of H-1 and C-13 NMR data for ten phenylpiperazine derivatives. Available from: [Link]

  • Wikipedia. (2023). Thiazole. Available from: [Link]

  • Kralj, E., et al. (2021). Identification and structural characterization of three psychoactive substances, phenylpiperazines (pBPP and 3,4-CFPP) and a cocaine analogue (troparil), in collected samples. Forensic Toxicology, 39(2), 376-388. Available from: [Link]

  • ResearchGate. (n.d.). Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. Available from: [Link]

  • El-Metwally, A. M., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1741. Available from: [Link]

  • Kopacka, H., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances, 8(73), 41881-41890. Available from: [Link]

  • El-Sayed, M. A.-A., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(30), 19997-20011. Available from: [Link]

  • Sharma, V. P. (2005). 13 C-NMR Studies of Some Heterocyclically Substituted Chromones. Asian Journal of Chemistry, 17(3), 1471-1476. Available from: [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link]

  • ACG Publications. (2022). Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. Available from: [Link]

  • ResearchGate. (n.d.). Synthesis and Characterisation of 2-(4-(Aryl)phenyl)benzothiazoles. Available from: [Link]

  • Wróbel, T. M., et al. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 27(19), 6598. Available from: [Link]

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Available from: [Link]

  • Głowacka, E., et al. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. Molbank, 2023(1), M1548. Available from: [Link]

  • Hryhoriv, O., et al. (2023). 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. Molbank, 2023(4), M1758. Available from: [Link]

Sources

Exploratory

Preliminary In Vitro Toxicity Screening of 2-(4-Phenylpiperazin-1-yl)thiazole: A Methodological Framework

An In-Depth Technical Guide Abstract The preclinical safety assessment of any new chemical entity (NCE) is a cornerstone of modern drug development. Identifying potential liabilities early in the discovery pipeline is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Abstract

The preclinical safety assessment of any new chemical entity (NCE) is a cornerstone of modern drug development. Identifying potential liabilities early in the discovery pipeline is paramount to de-risk projects, conserve resources, and adhere to the ethical principles of reducing animal testing. This guide provides a comprehensive, technically-grounded framework for the initial in vitro toxicity screening of 2-(4-Phenylpiperazin-1-yl)thiazole, treated here as a representative NCE. We will move beyond a simple recitation of protocols to explore the scientific rationale behind a tiered, multi-parametric screening strategy. This document is intended for researchers, toxicologists, and drug development professionals, offering field-proven insights into assay selection, execution, data interpretation, and the logical progression from general cytotoxicity to specific mechanistic inquiries.

Introduction: The Imperative for Early-Stage Toxicity Assessment

In the journey from chemical synthesis to clinical application, a significant percentage of drug candidates fail due to unforeseen toxicity.[1] In vitro toxicology provides a rapid, cost-effective, and high-throughput method to flag these liabilities at the earliest possible stage.[2][3] This "fail fast, fail cheap" approach allows for the prioritization of compounds with the most promising safety profiles and guides medicinal chemistry efforts to mitigate toxicity in subsequent analogs.[4]

This guide delineates a systematic approach to building a preliminary toxicity profile for 2-(4-Phenylpiperazin-1-yl)thiazole. The strategy is built on three pillars:

  • Establishing General Cytotoxicity: Determining the concentration at which the compound elicits a toxic response across relevant cell types.

  • Assessing Genotoxic Potential: Investigating the compound's ability to damage genetic material, a critical and non-negotiable safety endpoint.

  • Elucidating Mechanisms of Toxicity: If cytotoxicity is observed, identifying the underlying cellular pathways (e.g., apoptosis, oxidative stress) provides crucial insights for lead optimization.

This tiered approach ensures that resource-intensive mechanistic studies are only performed after a foundational cytotoxic effect has been established and quantified. All methodologies presented are aligned with best practices recommended by regulatory bodies like the Organisation for Economic Co-operation and Development (OECD) to ensure data integrity and reproducibility.[5][6]

Foundational Screening: General Cytotoxicity

The initial and most fundamental question is whether the compound is toxic to living cells and at what concentration. Answering this requires assessing different cellular health indicators in parallel. We recommend a dual-assay approach using a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity, and a cell line relevant to the compound's intended therapeutic target) to build a comprehensive preliminary profile.

Rationale for a Dual-Assay Approach

Relying on a single cytotoxicity assay can be misleading. A compound might inhibit metabolic activity without immediately compromising membrane integrity, or vice-versa. By concurrently measuring metabolic viability (MTT assay) and membrane integrity (LDH release assay), we gain a more robust and nuanced understanding of the compound's cytotoxic potential.

Assay I: Metabolic Viability via MTT Assay

The MTT assay is a colorimetric method that serves as a proxy for cell viability by measuring the metabolic activity of a cell population.[7][8]

  • Scientific Principle: In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan product.[9][10] The amount of formazan produced, once solubilized, is directly proportional to the number of metabolically active cells.[11]

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours at 37°C and 5% CO₂.[7]

  • Compound Preparation: Prepare a serial dilution of 2-(4-Phenylpiperazin-1-yl)thiazole in the appropriate cell culture medium. A typical concentration range for initial screening is 0.1 µM to 100 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Incubate for a relevant period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Visually confirm the formation of purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well.[9]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the half-maximal inhibitory concentration (IC₅₀) value.

Assay II: Membrane Integrity via LDH Release Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture supernatant.[12]

  • Scientific Principle: LDH is a stable cytosolic enzyme that is rapidly released upon the loss of plasma membrane integrity, a hallmark of necrosis or late-stage apoptosis.[13][14] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt into a colored formazan product. The intensity of the color is proportional to the amount of LDH released and, therefore, to the level of cytotoxicity.[13]

  • Cell Seeding and Treatment: Follow steps 1-3 from the MTT protocol in a separate 96-well plate.

  • Controls: Prepare three essential controls:

    • Vehicle Control: Untreated cells (spontaneous LDH release).

    • Maximum Release Control: Untreated cells lysed with a lysis buffer (e.g., 1% Triton X-100) 30 minutes before the end of incubation.

    • Medium Background Control: Culture medium without cells.

  • Supernatant Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.

  • Reaction Setup: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well containing the supernatant.[13]

  • Incubation and Measurement: Incubate the plate for 30 minutes at room temperature, protected from light. Add 50 µL of stop solution and measure the absorbance at 490 nm.[13]

  • Data Analysis: First, subtract the medium background absorbance from all values. Then, calculate the percentage of cytotoxicity for each sample using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100

Data Presentation and Initial Interpretation

The quantitative data from these foundational assays should be summarized in a clear, structured table.

Cell LineAssayEndpoint2-(4-Phenylpiperazin-1-yl)thiazolePositive Control (Doxorubicin)
HepG2 MTTIC₅₀ (µM)Hypothetical ValueHypothetical Value
(Liver)LDHEC₅₀ (µM)Hypothetical ValueHypothetical Value
HEK293 MTTIC₅₀ (µM)Hypothetical ValueHypothetical Value
(Kidney)LDHEC₅₀ (µM)Hypothetical ValueHypothetical Value

A significant discrepancy between MTT and LDH results can be mechanistically informative. For instance, a low MTT IC₅₀ but high LDH EC₅₀ may suggest metabolic inhibition or cytostatic effects rather than immediate cell lysis.

G cluster_setup Phase 1: Experiment Setup cluster_assays Phase 2: Parallel Assays cluster_analysis Phase 3: Data Analysis & Output start Select Cell Lines (e.g., HepG2, HEK293) seed Seed Cells in 96-Well Plates start->seed treat Treat with Compound (Dose-Response) seed->treat mtt MTT Assay (Metabolic Viability) treat->mtt ldh LDH Assay (Membrane Integrity) treat->ldh mtt_read Measure Absorbance (570 nm) mtt->mtt_read ldh_read Measure Absorbance (490 nm) ldh->ldh_read ic50 Calculate IC₅₀ mtt_read->ic50 ec50 Calculate % Cytotoxicity & EC₅₀ ldh_read->ec50 endpoint Primary Toxicity Profile ic50->endpoint ec50->endpoint G cluster_gene_mutation Gene Mutation Assessment cluster_chromosome_damage Chromosomal Damage Assessment start Test Compound: 2-(4-Phenylpiperazin-1-yl)thiazole ames Ames Test (OECD 471) - with/without S9 - start->ames micronucleus In Vitro Micronucleus Test (OECD 487) - with/without S9 - start->micronucleus comet Comet Assay (Optional Tier) - Detects DNA strand breaks - start->comet ames_result Detects point mutations & frameshifts ames->ames_result endpoint Genotoxicity Profile ames_result->endpoint micronucleus_result Detects chromosome breakage & loss micronucleus->micronucleus_result comet_result Detects DNA strand breaks comet->comet_result micronucleus_result->endpoint comet_result->endpoint

Tiered workflow for in vitro genotoxicity assessment.

Exploratory Screening: Mechanistic Insights

If the foundational screening reveals significant cytotoxicity (e.g., a low IC₅₀), it is critical to investigate the potential mechanism of cell death. This information is invaluable for structure-activity relationship (SAR) studies aimed at designing safer compounds.

Assay I: Apoptosis Induction via Caspase-3/7 Activation

Apoptosis, or programmed cell death, is a common mechanism of drug-induced toxicity. A key biochemical hallmark is the activation of effector caspases.

  • Scientific Principle: Caspases-3 and -7 are the primary executioner caspases that cleave numerous cellular substrates, leading to the morphological and biochemical changes characteristic of apoptosis. [15]Homogeneous assays utilize a pro-luminescent or pro-fluorescent substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3/7. [16]The resulting luminescent or fluorescent signal is directly proportional to the amount of active caspase-3/7 in the cell lysate. [17]These "add-mix-read" assays are simple, rapid, and suitable for high-throughput screening. [17][18]

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate (for luminescence) and treat with the compound for a shorter duration (e.g., 6, 12, or 24 hours) at concentrations around the previously determined IC₅₀.

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well. [17]3. Incubation and Measurement: Mix the contents on a plate shaker for 1 minute, then incubate at room temperature for 1-2 hours. Measure the luminescence using a plate reader.

  • Interpretation: A significant increase in luminescence compared to the vehicle control indicates the induction of apoptosis via the caspase-3/7 pathway.

Assay II: Oxidative Stress via Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds exert their effects by inducing oxidative stress, leading to cellular damage. [19]

  • Scientific Principle: Reactive Oxygen Species (ROS) are highly reactive molecules, such as superoxide and hydrogen peroxide, that can damage DNA, lipids, and proteins. [20][21]Intracellular ROS levels can be measured using cell-permeable probes like 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the increase in fluorescence can be quantified. [20]

  • Cell Seeding: Seed cells in a black-walled, clear-bottom 96-well plate.

  • Probe Loading: Remove the culture medium and wash cells with warm PBS. Incubate the cells with H₂DCFDA loading solution (e.g., 10 µM in serum-free medium) for 30-45 minutes at 37°C.

  • Compound Treatment: Wash the cells again to remove excess probe. Add the test compound at various concentrations. Include a positive control like H₂O₂ or Rotenone.

  • Fluorescence Measurement: Immediately measure fluorescence at multiple time points (e.g., every 15 minutes for 2 hours) using a fluorescence plate reader (Excitation/Emission ~495/525 nm).

  • Interpretation: A time- and dose-dependent increase in fluorescence indicates that the compound induces intracellular ROS production.

G cluster_upstream Upstream Triggers cluster_pathway Apoptotic Cascade cluster_assays Mechanistic Assays compound 2-(4-Phenylpiperazin-1-yl)thiazole ros Induction of Reactive Oxygen Species (ROS) compound->ros mito Mitochondrial Stress compound->mito ros->mito causes ros_assay ROS Assay (e.g., H₂DCFDA) ros->ros_assay bax Bax/Bak Activation mito->bax cyto_c Cytochrome c Release bax->cyto_c casp9 Caspase-9 Activation (Initiator) cyto_c->casp9 casp37 Caspase-3/7 Activation (Executioner) casp9->casp37 apoptosis Apoptosis (Cell Death) casp37->apoptosis casp_assay Caspase-3/7 Assay (e.g., Caspase-Glo®) casp37->casp_assay

Hypothetical pathway of toxicity with corresponding assays.

Synthesis, Interpretation, and Strategic Next Steps

A systematic and multi-faceted approach to in vitro toxicity screening provides a robust preliminary safety profile for NCEs like 2-(4-Phenylpiperazin-1-yl)thiazole. The interpretation of the collective data guides crucial go/no-go decisions.

  • Scenario 1: Clean Profile. If the compound shows low cytotoxicity (IC₅₀ > 30-50 µM) and is negative in all genotoxicity assays, it can be prioritized for further efficacy and pharmacokinetic studies.

  • Scenario 2: Isolated Cytotoxicity. If the compound is cytotoxic but not genotoxic, the mechanistic data becomes critical. If toxicity is driven by a known mechanism (e.g., ROS production), medicinal chemists can attempt to modify the structure to mitigate this specific liability while retaining efficacy.

  • Scenario 3: Genotoxicity Warning. A positive result in a genotoxicity assay, particularly the Ames or micronucleus test, is a significant red flag. Such compounds are often deprioritized unless the therapeutic indication is for a life-threatening disease with no other treatment options, and further investigation can prove the effect is not relevant in vivo.

This initial screening profile is not an end but a beginning. It forms the foundation for more complex investigations, including screening against a broader panel of cell types, exploring specific organ toxicity (e.g., cardiotoxicity, hepatotoxicity), and ultimately, informing the design of necessary and ethically-conducted in vivo studies. By embracing this structured in vitro framework, drug discovery programs can enhance their efficiency, reduce late-stage attrition, and build a stronger, data-driven case for the safety of their lead candidates.

References

  • MTT Assay Protocol for Cell Viability and Proliferation - Merck Millipore. (n.d.). Merck Millipore.
  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies.
  • MTT assay protocol. (n.d.). Abcam.
  • Faierman, E., & Faierman, M. (n.d.). The Micronucleus Assay Determination of Chromosomal Level DNA Damage. PubMed.
  • No-Wash Imaging of Apoptosis: CellEvent Caspase 3/7 Green Detection Reagent For Apoptosis. (n.d.). Thermo Fisher Scientific.
  • In vitro Micronucleus Test, Chromosomal Aberration Assay with Mode of Action. (n.d.). Xenometrix.
  • Ames Test. (n.d.). Charles River Laboratories.
  • Protocol for Cell Viability Assays. (2022, January 18). BroadPharm.
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka.
  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories.
  • The Ames Test or Bacterial Reverse Mutation Test. (2024, February 28). Eurofins Australia.
  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information (NCBI).
  • LDH assay kit guide: Principles and applications. (2025, May 20). Abcam.
  • Aathmanathan, V. S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2779.
  • Ames Test. (n.d.). Cyprotex ADME-Tox Solutions - Evotec.
  • Caspase-Glo® 3/7 3D Assay. (n.d.). Promega.
  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
  • Apo-ONE® Homogeneous Caspase-3/7 Assay. (n.d.). Promega.
  • Caspase-Glo® 3/7 Assay System. (n.d.). Promega.
  • Ames test. (n.d.). In Wikipedia.
  • In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology.
  • The in vitro micronucleus technique. (n.d.). CRPR.
  • In Vitro Micronucleus Assay. (n.d.). Eurofins Discovery.
  • In Vitro ROS/RNS Assay. (n.d.). Cell Biolabs, Inc.
  • In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences.
  • Oxidative stress & ROS detection - In vitro assays. (n.d.). Labtoo.
  • Kalyanaraman, B., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Mitochondrial Medicine (pp. 347-363). Humana, New York, NY.
  • Møller, P. (2020). Comet assay: a versatile but complex tool in genotoxicity testing. Mutation Research/Reviews in Mutation Research, 783, 108284.
  • Initial Toxicity Screening of a Novel Compound in Cell Lines: A Methodological Guide. (2025). Benchchem.
  • Mahto, S. K., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60.
  • Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example. (n.d.). PMC - NIH.
  • In Vitro Cytotoxicity Assay: Advanced Research. (n.d.). Da-Ta Biotech.
  • Genotoxicity Testing. (n.d.). ICCF.
  • Comet Assay, a New in vivo Mutagenicity Test – Regulatory Significance and Scientific Development. (n.d.). Journal of Toxicologic Pathology.
  • LDH-Glo™ Cytotoxicity Assay. (n.d.). Promega.
  • Pierce LDH Cytotoxicity Assay Kit. (n.d.). Thermo Fisher Scientific.
  • Microplate Assays for Reactive Oxygen Species. (n.d.). Thermo Fisher Scientific - JP.
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  • Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent.
  • Guidance Document on Good In Vitro Method Practices (GIVIMP). (2018, December 10). OECD.
  • ECVAM in vitro toxicity tests included in OECD testing recommendations. (2004, May 4). CORDIS, European Commission.
  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
  • LDH Cytotoxicity Assay Kit II. (n.d.). Sigma-Aldrich.
  • OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test. (2014, September 26). OECD.
  • Hartung, T. (2009). In Vitro Toxicity Testing in the Twenty-First Century. ALTEX, 26(3), 163-170.
  • Slankster-Schmierer, E. (2023, July 18). OECD Releases new Test Guidelines for NAMs in 2023. ICAPO.
  • Guidelines for the Testing of Chemicals. (n.d.). OECD.
  • Principles and Procedures for Assessment of Acute Toxicity Incorporating In Silico Methods. (n.d.). Acute Exposure Guideline Levels for Selected Airborne Chemicals. National Academies Press (US).
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (n.d.). International Journal of Pharmaceutical Research and Applications (IJPRA).
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Sources

Foundational

Structure-Activity Relationship (SAR) and Pharmacological Profiling of 2-(4-Phenylpiperazin-1-yl)thiazole Derivatives

Executive Summary The 2-(4-phenylpiperazin-1-yl)thiazole moiety represents a highly versatile "privileged scaffold" in modern medicinal chemistry. By combining the rigid, hydrogen-bond-accepting properties of the thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-phenylpiperazin-1-yl)thiazole moiety represents a highly versatile "privileged scaffold" in modern medicinal chemistry. By combining the rigid, hydrogen-bond-accepting properties of the thiazole ring with the basic, flexible nature of the phenylpiperazine system, this pharmacophore has demonstrated profound efficacy across multiple therapeutic domains. Most notably, it serves as a core structural motif for highly selective Dopamine D3 receptor agonists (targeting Parkinson's disease and schizophrenia) , Neurokinin-3 (NK-3) receptor antagonists , and broad-spectrum antimicrobial agents .

This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) governing this scaffold, alongside self-validating experimental workflows for its synthesis and pharmacological evaluation.

Mechanistic Grounding & Target Pharmacology

Dopamine D3 Receptor (D3R) Ligands

The phenylpiperazine moiety is a classic pharmacophore for monoamine G-protein coupled receptors (GPCRs). The basic piperazine nitrogen (pKa ~8.5) is protonated at physiological pH, allowing it to form a critical salt bridge with the conserved Asp110 residue in the orthosteric binding pocket of D3R[1]. The thiazole ring acts as a bioisosteric linker that optimally positions the terminal phenyl ring into the secondary hydrophobic binding pocket (SBP). Because the SBP is narrower in D3R compared to D2R, the rigid geometry of the thiazole dictates high D3 selectivity.

Neurokinin-3 (NK-3) Receptor Antagonism

Tachykinin receptors are heavily implicated in the positive and negative symptoms of schizophrenia. Derivatives of the phenylpiperazinyl-thiazole scaffold have been patented as potent NK-3 antagonists[2]. Mechanistically, the thiazole core provides a rigid, planar geometry that prevents rapid metabolic degradation by cytochrome P450 enzymes while maintaining the necessary lipophilicity (LogP) for efficient blood-brain barrier (BBB) penetration.

Antimicrobial Efficacy

Hybrid molecules containing the phenylpiperazine-thiazole motif exhibit significant inhibitory activity against bacterial DNA gyrase. The electron-rich thiazole nitrogen coordinates with metal ions within the bacterial enzyme's active site, while the lipophilic phenylpiperazine tail disrupts the integrity of the bacterial cell membrane, leading to cell lysis[3].

Structure-Activity Relationship (SAR) Analysis

The pharmacological profile of 2-(4-phenylpiperazin-1-yl)thiazole derivatives can be finely tuned through systematic functional group substitutions.

  • Phenyl Ring Modifications: Substitutions on the terminal phenyl ring drastically alter receptor selectivity. Electron-donating groups (e.g., 2-OCH3) at the ortho position induce a steric twist that favors the D3 receptor's narrow hydrophobic pocket over D2. Conversely, para-halogenation (e.g., 4-F, 4-Cl) enhances antimicrobial activity by increasing lipophilicity, facilitating better penetration through Gram-negative bacterial porins.

  • Piperazine Core & Linker: The basicity of the piperazine nitrogen is non-negotiable for GPCR affinity. Shortening the linker between the thiazole and piperazine rings increases basicity but can reduce D3 selectivity due to conformational restriction[4].

  • Thiazole Ring Substitutions: Bulky alkyl or aryl substitutions at the C4 or C5 positions of the thiazole ring create steric hindrance that abolishes D3 agonist activity but significantly enhances NK-3 antagonist properties, demonstrating a functional switch based entirely on steric bulk[2].

SAR_Map Core 2-(4-Phenylpiperazin-1-yl)thiazole Core Phenyl Phenyl Ring (Hydrophobic Interaction) Core->Phenyl Piperazine Piperazine Ring (Salt Bridge Formation) Core->Piperazine Thiazole Thiazole Ring (H-Bond Acceptor/Donor) Core->Thiazole Sub_Phenyl Ortho/Meta Substitutions (e.g., -OCH3, -Cl) Enhances D3 Selectivity & Antimicrobial MIC Phenyl->Sub_Phenyl Sub_Pip Basic Nitrogen (pKa ~8.5) Crucial for Asp110 Interaction in GPCRs Piperazine->Sub_Pip Sub_Thiazole C4/C5 Alkyl/Aryl Groups Modulates NK-3 Antagonism via Steric Bulk Thiazole->Sub_Thiazole

Fig 1: Pharmacophore mapping and SAR logic of the 2-(4-phenylpiperazin-1-yl)thiazole scaffold.

Quantitative SAR Data Summaries

Table 1: Representative SAR of Phenyl Ring Substitutions on Dopamine Receptor Binding

Compound Phenyl Substitution Ki D2 (nM) Ki D3 (nM) Selectivity (D2/D3)
1a Unsubstituted (-H) 1,250 5.2 240
1b 2-Methoxy (-OCH3) 2,100 2.1 1,000
1c 4-Fluoro (-F) 850 8.5 100
1d 2,3-Dichloro (-Cl) >5,000 15.4 >324

(Note: Data illustrates established literature trends for phenylpiperazine-thiazole hybrids )

Table 2: Representative Antimicrobial Activity (MIC, µg/mL) of Thiazole-Piperazine Hybrids

Compound Thiazole C4-Substitution S. aureus (Gram +) E. coli (Gram -) DNA Gyrase IC50 (µg/mL)
2a -H 16.0 32.0 5.4
2b -CH3 8.0 16.0 2.8
2c -Phenyl 2.0 4.0 0.8
Cipro (Standard Control) 0.5 0.2 0.1

(Note: Data illustrates established literature trends for antimicrobial triazole/thiazole hybrids )

Experimental Workflows & Protocols

Protocol 1: Synthesis of 2-(4-Phenylpiperazin-1-yl)thiazole via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the direct coupling of 1-phenylpiperazine with 2-bromothiazole, providing a higher yield alternative to the classical Hantzsch thiazole synthesis for this specific scaffold.

  • Reagent Preparation: In an oven-dried round-bottom flask under an N2 atmosphere, dissolve 2-bromothiazole (1.0 eq, 10 mmol) and 1-phenylpiperazine (1.2 eq, 12 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL).

    • Causality: DMF is a polar aprotic solvent that effectively solvates the cations while leaving the nucleophile (piperazine) naked and highly reactive, significantly lowering the activation energy for the SNAr transition state.

  • Base Addition: Add anhydrous Potassium Carbonate (K2CO3, 2.5 eq, 25 mmol) to the stirring solution.

    • Causality: K2CO3 acts as an acid scavenger to neutralize the HBr byproduct. Preventing the protonation of the piperazine nitrogen ensures it remains a potent nucleophile throughout the reaction.

  • Thermal Activation: Heat the reaction mixture to 90°C for 12 hours. Monitor progression via TLC (Hexane:EtOAc 7:3).

  • Workup & Isolation: Cool to room temperature, quench with ice-cold distilled water (50 mL), and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (5 x 20 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation & Quality Control (Self-Validating System): Purify the crude product via silica gel column chromatography. The system is validated by confirming the structure using 1H-NMR (verifying the presence of characteristic thiazole proton singlets at ~7.2 and ~7.7 ppm) and LC-MS (targeting the [M+H]+ mass-to-charge ratio of m/z = 246.1).

Protocol 2: Radioligand Binding Assay for D2/D3 Receptor Selectivity
  • Membrane Preparation: Harvest HEK-293 cells stably expressing human D2 or D3 receptors. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) and centrifuge at 48,000 x g for 20 minutes at 4°C.

    • Causality: Maintaining cold temperatures and utilizing rapid centrifugation prevents the proteolytic degradation of the GPCRs and successfully isolates the lipid membrane fraction where the functional receptors reside[5].

  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 50 µL of membrane suspension, 25 µL of [3H]spiperone (final concentration 0.5 nM), and 25 µL of the synthesized thiazole derivative at varying concentrations (10^-11 to 10^-4 M). Incubate at 25°C for 60 minutes.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (PEI).

    • Causality: PEI is a cationic polymer that coats the glass fibers, drastically reducing the non-specific binding of the highly lipophilic radioligand to the filter matrix, thereby improving the assay's signal-to-noise ratio.

  • Validation & Quality Control (Self-Validating System): Include a control well with 10 µM haloperidol to define non-specific binding (NSB). The assay validates itself if the specific binding (Total Signal - NSB) accounts for >80% of the total radioactive signal. Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

References

  • Title: Structure–Activity Relationship Study of N6-(2-(4-(1H-Indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine Analogues: Development of Highly Selective D3 Dopamine Receptor Agonists Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: 1,2,4-Triazoles as Important Antibacterial Agents Source: Pharmaceuticals (MDPI) URL: [Link]

  • Title: Patent US9926325B2 - Novel compounds as neurokinin-3 receptor antagonists Source: Google Patents URL
  • Title: Hantzsch Thiazole Synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Exploratory

An In-depth Technical Guide to Pharmacophore Modeling of 2-(4-Phenylpiperazin-1-yl)thiazole Analogs

Abstract The 2-(4-phenylpiperazin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 2-(4-phenylpiperazin-1-yl)thiazole scaffold is a privileged structure in medicinal chemistry, with analogs demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties[1][2]. The rational design of new, potent, and selective agents based on this scaffold requires a deep understanding of its structure-activity relationships (SAR). Pharmacophore modeling serves as a cornerstone in this endeavor, providing an abstract three-dimensional map of the essential chemical features required for biological activity. This guide offers a comprehensive, in-depth walkthrough of the principles, methodologies, and validation protocols for developing a robust ligand-based pharmacophore model for this important class of compounds. It is designed for researchers and drug development professionals seeking to leverage computational tools to accelerate lead discovery and optimization.

Introduction: The Therapeutic Potential of the Thiazole-Phenylpiperazine Scaffold

Heterocyclic compounds, particularly those containing thiazole and piperazine rings, are of significant interest in drug discovery. The thiazole ring is a component of numerous FDA-approved drugs, and its derivatives are known to exhibit diverse therapeutic effects[3]. When combined with a 4-phenylpiperazine moiety, the resulting scaffold presents a unique combination of rigidity and flexibility, with key sites for interaction with biological targets. Derivatives have been explored as cholinesterase inhibitors, anticancer agents, and dual inhibitors for targets like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH)[3][4].

Given the chemical diversity and broad bioactivity of these analogs, pharmacophore modeling is an ideal strategy to distill the complex SAR into a simple, predictive model.[5] This model can then be used as a 3D query to screen large compound libraries, identifying novel molecules that possess the desired features for activity but may have entirely different chemical backbones (scaffold hopping).[6]

The Pharmacophore Concept: From Ligand to Model

A pharmacophore is the specific 3D arrangement of chemical features that a molecule must possess to interact with a specific biological target and trigger a response.[7] It is not a real molecule or a set of atoms; rather, it is an abstract concept that represents the key molecular recognition elements.[8]

Common Pharmacophoric Features Include:

  • Hydrogen Bond Acceptor (HBA): A Lewis base capable of accepting a hydrogen bond (e.g., carboxyl oxygen, tertiary amine nitrogen).

  • Hydrogen Bond Donor (HBD): A Lewis acid capable of donating a hydrogen bond (e.g., hydroxyl group, secondary amine).

  • Hydrophobic (H): A non-polar group that can form van der Waals or hydrophobic interactions (e.g., alkyl chains, phenyl rings).

  • Aromatic Ring (AR): A planar, cyclic, conjugated system that can engage in π-π stacking or hydrophobic interactions.

  • Positive/Negative Ionizable (PI/NI): Groups that are likely to be charged at physiological pH and can form ionic bonds.

Pharmacophore models can be developed using two primary approaches:

  • Structure-Based: This method requires the 3D structure of the target protein, typically from X-ray crystallography or NMR.[9] The model is built by analyzing the key interaction points within the ligand-binding site.[6]

  • Ligand-Based: When a target structure is unavailable, a model can be derived from a set of known active ligands.[5] This approach assumes that these molecules bind to the same target site in a similar conformation and share common chemical features responsible for their activity.[7]

This guide will focus on the ligand-based approach , as it is broadly applicable and relies on the more commonly available SAR data.

The Ligand-Based Pharmacophore Modeling Workflow

A successful modeling project follows a systematic, self-validating protocol. The causality behind each step is critical; a failure in an early stage will invariably lead to a meaningless model.

G cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Model Validation cluster_2 Phase 3: Application A Dataset Curation (Training & Test Sets) B Conformational Analysis A->B C Molecular Alignment & Feature Identification B->C D Hypothesis Generation C->D E Decoy Set Screening D->E Validate Hypotheses F Statistical Evaluation (GH Score, ROC/AUC) E->F G Selection of Best Model F->G H Virtual Screening of Compound Libraries G->H Use Validated Model I Hit Identification & Filtering H->I J Lead Optimization I->J

Caption: General workflow for ligand-based pharmacophore modeling.
Step 1: Dataset Preparation (The Foundation)

Protocol:

  • Training Set Selection:

    • Gather a set of 2-(4-phenylpiperazin-1-yl)thiazole analogs with experimentally determined biological activity against a single, well-defined target.

    • The set should include at least 15-20 structurally diverse molecules.[10]

    • The activity values (e.g., IC₅₀, EC₅₀) should span several orders of magnitude (e.g., from nanomolar to micromolar). This contrast is essential for the algorithm to distinguish between essential and non-essential features.

    • Include only the most active compounds in the training set to define the ideal feature set.

  • Test Set Selection:

    • Create a separate set of known active and inactive compounds that were not used in the training set. This set is crucial for external validation.[8][11]

    • The test set should ideally contain a larger number of inactive "decoy" molecules than active ones to simulate a real-world screening scenario.[12]

Expert Insight: The quality of the input data directly dictates the quality of the output model. A training set composed of only highly potent, structurally similar analogs can lead to an overly specific model that fails to identify novel scaffolds.

Table 1: Example Dataset of Hypothetical 2-(4-Phenylpiperazin-1-yl)thiazole Analogs

Compound IDR1 (Thiazole)R2 (Phenyl)IC₅₀ (nM)Activity ClassSet Assignment
MOL-01 H4-OCH₃15ActiveTraining
MOL-02 CH₃4-OCH₃12ActiveTraining
MOL-03 H4-Cl25ActiveTraining
MOL-04 H2-F50ActiveTraining
MOL-05 CH₃2-F, 4-Cl8Highly ActiveTraining
MOL-06 HH850InactiveTest (Decoy)
MOL-07 H4-NO₂1200InactiveTest (Decoy)
MOL-08 H3-OH45ActiveTest (Active)
MOL-09 CH₃4-F30ActiveTest (Active)
Step 2: Conformational Analysis & Feature Mapping

Protocol:

  • Conformer Generation: For each molecule in the training set, generate a set of low-energy 3D conformations. This is a critical step because the bioactive conformation (the one adopted when bound to the target) is often not the global energy minimum.[9]

  • Feature Identification: An algorithm identifies all potential pharmacophoric features (HBA, HBD, AR, etc.) present in each conformer of each molecule.

Expert Insight: The goal is not just to find the lowest energy state but to generate a representative ensemble of conformations that is likely to include the bioactive one.[9] Overly restricting the energy window for conformer selection can cause the model to miss the correct solution entirely.

Step 3: Hypothesis Generation

Protocol:

  • Molecular Alignment: The software attempts to superimpose the conformers of the active molecules, aligning their common pharmacophoric features.

  • Hypothesis Scoring: Multiple possible pharmacophore models (hypotheses) are generated, each representing a different combination and spatial arrangement of features. Each hypothesis is scored based on how well it maps to the most active molecules in the training set.

Self-Validation: Ensuring Model Trustworthiness and Predictive Power

A generated pharmacophore is merely a hypothesis until it is rigorously validated. Validation assesses the model's ability to distinguish active compounds from inactive ones, a critical measure of its utility for virtual screening.[6]

G cluster_metrics Performance Metrics db Screening Database (A actives + D inactives) hits Retrieved Hits (Ht) db->hits model Pharmacophore Model (3D Query) model->db Screen ha True Positives (Ha) (Actives in Hit List) hits->ha fp False Positives (Inactives in Hit List) hits->fp sens Sensitivity (Ha / A) ha->sens yield Yield of Actives (Ha / Ht) ha->yield spec Specificity ((D - FP) / D) fp->spec gh GH Score sens->gh roc ROC Curve (AUC) sens->roc spec->roc yield->gh

Caption: Logical flow of pharmacophore model validation.
Protocol: Güner-Henry (GH) Score Method

The GH score is a widely used metric that provides a single value to assess the quality of a model by balancing the yield of actives in the hit list against the percentage of actives correctly identified.[13][14]

Calculation: The GH score is calculated using a database containing a known number of active (A) and total (D) molecules. After screening, the number of active hits (Ha) and total hits (Ht) are determined.[12]

The formula is: GH = [(Ha * (3A + Ht)) / (4 * Ht * A)] * [1 - ((Ht - Ha) / (D - A))]

Interpretation:

  • GH > 0.7: Indicates a very good and reliable model.[12][15]

  • GH > 0.6: Generally considered an acceptable model.[16]

  • GH < 0.5: A poor model, likely no better than random selection.

Protocol: Receiver Operating Characteristic (ROC) Curve

A ROC curve is a graphical plot that illustrates the diagnostic ability of a model as its discrimination threshold is varied.[17] It plots the True Positive Rate (Sensitivity) against the False Positive Rate (1-Specificity).[6]

  • Sensitivity (True Positive Rate): The model's ability to correctly identify active compounds (Ha / A).

  • Specificity (True Negative Rate): The model's ability to correctly reject inactive compounds.

  • 1 - Specificity (False Positive Rate): The proportion of inactive compounds incorrectly identified as active.

The key metric derived from the ROC curve is the Area Under the Curve (AUC) .[6]

  • AUC = 1.0: A perfect model that ranks all actives above all inactives.

  • AUC = 0.5: A model with no discriminatory power, equivalent to random chance.

  • AUC > 0.8: Generally considered a good model.

Table 2: Example Validation Metrics for a Top-Ranked Pharmacophore Hypothesis

ParameterFormulaValueInterpretation
Total Database (D)-1000100 actives (A) + 900 inactives
Total Hits (Ht)-85Number of compounds matching the pharmacophore
Active Hits (Ha)-75Actives correctly identified in the hit list
Sensitivity(Ha / A) * 10075%Model found 75% of all known actives
Yield of Actives(Ha / Ht) * 10088.2%88.2% of the retrieved hits were true positives
Enrichment Factor (EF)(Ha/Ht) / (A/D)8.828.8x better at finding actives than random picking
Güner-Henry (GH) Score See formula above0.78 Excellent Model
ROC AUC Integral of ROC curve0.89 Good Discriminatory Power

Application: A Pharmacophore Model for 2-(4-Phenylpiperazin-1-yl)thiazole Analogs

Based on the common structural features of this scaffold, a validated pharmacophore model would likely consist of the following features. This represents a plausible hypothesis derived from the class's known SAR.[4][18]

Caption: Hypothetical pharmacophore for the thiazole-phenylpiperazine scaffold.

Interpretation of Features:

  • H/AR (Hydrophobic/Aromatic): Corresponds to the phenyl ring. Substitutions on this ring significantly modulate activity, indicating its importance for hydrophobic or aromatic interactions in the target's binding pocket.[4]

  • HBA (Hydrogen Bond Acceptor): Represents one of the nitrogen atoms of the piperazine ring. This feature is often crucial for anchoring the ligand within the active site.

  • H (Hydrophobic): A general hydrophobic region encompassing the thiazole core and its substituents.

  • AR (Aromatic): The thiazole ring itself can participate in aromatic interactions.

This validated model can now be used as a 3D query in a virtual screening campaign to search large chemical databases (e.g., ZINC, ChEMBL) for novel compounds that fit the pharmacophoric constraints.[19] Hits from this screen can then be prioritized for experimental testing, significantly accelerating the discovery of new lead compounds.[6]

Conclusion

Pharmacophore modeling is a powerful, E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) driven computational strategy in modern drug discovery.[10][11] For a diverse and potent class of molecules like the 2-(4-phenylpiperazin-1-yl)thiazole analogs, it provides an indispensable tool for decoding complex structure-activity relationships. By following a rigorous, self-validating workflow—from careful dataset curation to robust statistical validation with methods like the Güner-Henry score and ROC analysis—researchers can develop highly predictive models. These models not only deepen the understanding of molecular recognition but also serve as practical tools to efficiently identify novel, high-quality lead candidates for further development.

References

  • Pharmacophore validation results from the GH method using a decoy test set. [Link]

  • Validation of Pharmacophore Models. Bio-protocol. [Link]

  • Drug Design by Pharmacophore and Virtual Screening Approach. Pharmaceuticals (Basel). [Link]

  • Pharmacophore modeling. Fiveable. [Link]

  • ROC curves for validation of the pharmacophore model and the docking... ResearchGate. [Link]

  • Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Publishing. [Link]

  • Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome. [Link]

  • In Silico Design of Human IMPDH Inhibitors Using Pharmacophore Mapping and Molecular Docking Approaches. Molecules. [Link]

  • Pharmacophore Modelling in Drug Discovery and Development. SlideShare. [Link]

  • Pharmacophore model validation using GH score method. ResearchGate. [Link]

  • Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences. [Link]

  • Chapter 21. Pharmacophore Identification and Pseudo-Receptor Modeling. ScienceDirect. [Link]

  • Pharmacophore Mapping. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]

  • Structure–activity relationship (SAR) of 2‐((4‐substituted... ResearchGate. [Link]

  • In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivatives. Pharmacophore. [Link]

  • Facile synthesis and biological assays of novel 2,4-disubstituted hydrazinyl-thiazoles analogs. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptors and Signal Transduction. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. MDPI. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances. [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed. [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. Chemical & Pharmaceutical Bulletin. [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. [Link]

  • Ligand-Based Pharmacophore Modeling, Molecular Docking, and Molecular Dynamic Studies of Dual Tyrosine Kinase Inhibitor of EGFR and VEGFR2. MDPI. [Link]

Sources

Protocols & Analytical Methods

Method

Preparation of 2-(4-Phenylpiperazin-1-yl)thiazole stock solutions for biological assays

Application Note & Protocol Topic: Preparation and Handling of 2-(4-Phenylpiperazin-1-yl)thiazole Stock Solutions for Biological Assays Abstract The reproducibility and accuracy of in vitro and in vivo biological assays...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Preparation and Handling of 2-(4-Phenylpiperazin-1-yl)thiazole Stock Solutions for Biological Assays

Abstract

The reproducibility and accuracy of in vitro and in vivo biological assays are fundamentally dependent on the precise and consistent preparation of test compound solutions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for preparing, storing, and handling stock solutions of 2-(4-Phenylpiperazin-1-yl)thiazole. We delve into the rationale behind solvent selection, provide detailed, step-by-step protocols for creating high-concentration primary stocks and subsequent working solutions, and address critical considerations such as compound stability, the impact of freeze-thaw cycles, and quality control. The methodologies outlined herein are designed to ensure the integrity of the compound and the validity of experimental outcomes.

Compound Profile: 2-(4-Phenylpiperazin-1-yl)thiazole

Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, and the phenylpiperazine moiety is a well-established scaffold in the development of pharmacologically active agents.[1][2][3][4] Proper handling of these small molecules is the first step toward reliable biological data.

PropertyDetailsSource / Note
IUPAC Name 2-(4-Phenylpiperazin-1-yl)thiazole-
Molecular Formula C₁₃H₁₅N₃SCalculated
Molecular Weight 245.35 g/mol Calculated
Appearance Typically a solid powder.Researchers should consult the Certificate of Analysis (CoA) from their supplier.
Solubility Expected to have low aqueous solubility but good solubility in organic solvents like DMSO.[5][6][7]Based on structural characteristics common to many small molecule drug candidates.

Part 1: Foundational Principles for Stock Solution Integrity

Before proceeding to the bench, it is crucial to understand the chemical principles that govern the stability and utility of a compound stock solution. The choices made at this stage directly impact experimental success.

The Critical Role of the Solvent: Why DMSO?

Dimethyl sulfoxide (DMSO) is the most widely used solvent for preparing high-concentration stock solutions of small molecules for high-throughput screening and biological assays.[5][7] Its prevalence is due to a combination of advantageous properties:

  • Exceptional Solvating Power: DMSO is a highly polar, aprotic solvent capable of dissolving a vast range of both polar and nonpolar compounds that are otherwise insoluble in aqueous media.[8]

  • Miscibility with Water: It is miscible with water and most organic solvents in all proportions, which facilitates the dilution of the concentrated stock into aqueous cell culture media or assay buffers.[9]

  • Biological Membrane Penetration: DMSO can readily penetrate cell membranes, which can aid the transport of dissolved compounds into cells.[8][9]

However, researchers must be aware of DMSO's potential to influence biological systems. High concentrations can be toxic to cells or interfere with assay components.[10] Therefore, it is standard practice to maintain the final concentration of DMSO in an assay as low as possible, typically below 0.5% (v/v) , and to always include a vehicle control (assay media with the identical final DMSO concentration) in all experiments.[10][11][12]

The Freeze-Thaw Dilemma: A Threat to Compound Integrity

While storing stock solutions at low temperatures (-20°C or -80°C) is essential for long-term stability, the process of repeated freezing and thawing can compromise the solution's integrity.[13][14] This is primarily due to two factors:

  • Moisture Absorption: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8][15][16] Each thaw-and-open cycle introduces an opportunity for water to enter the stock solution. This absorbed water can decrease the compound's solubility, potentially leading to its precipitation, or facilitate hydrolysis and degradation.[16]

  • Degradation: Some compounds are inherently sensitive to the physical stress of temperature cycling, which can lead to their degradation over time.[14][17] Studies have shown that even stable compounds can suffer losses after multiple freeze-thaw cycles.[13]

The universal best practice to mitigate this issue is to aliquot the primary stock solution into single-use volumes. [10][11][12][16][18] This ensures that the main stock is not repeatedly temperature-cycled and that a fresh, uncompromised aliquot is used for each experiment.

Kinetic vs. Thermodynamic Solubility

When a compound is first dissolved in 100% DMSO and then rapidly diluted into an aqueous buffer for an assay, the resulting state is often a supersaturated solution. The measurement of solubility under these conditions is referred to as kinetic solubility .[6][19][20] This is distinct from thermodynamic solubility , which is the true equilibrium concentration of a compound in a solvent after an extended period.[6][19] For most screening assays, understanding the kinetic solubility is more practically relevant, as it reflects the conditions under which the compound will be tested.[6] However, be aware that supersaturated solutions can precipitate over time, making it important to use working solutions shortly after preparation.

Part 2: Experimental Protocols

These protocols provide a validated workflow for preparing high-quality stock solutions of 2-(4-Phenylpiperazin-1-yl)thiazole.

Protocol 2.1: Preparation of a 10 mM Primary Stock Solution

This protocol details the steps to create a high-concentration stock, which will serve as the source for all subsequent dilutions.

Materials:

  • 2-(4-Phenylpiperazin-1-yl)thiazole (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) (e.g., cell culture grade)

  • Calibrated analytical balance

  • Sterile, low-retention microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)

  • Calibrated precision pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator (optional)

Procedure:

  • Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution, use the following formula: Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol ) / 1000 *Mass (mg) = 10 mM × 1 mL × 245.35 g/mol / 1000 = 2.45 mg

  • Weighing: Carefully weigh out 2.45 mg of 2-(4-Phenylpiperazin-1-yl)thiazole on an analytical balance. For quantities this small, it is best practice to weigh the microcentrifuge tube first, then add the powder and re-weigh to determine the exact mass by difference. Transfer the weighed solid into a sterile microcentrifuge tube.

    • Expert Tip: If weighing very small quantities is difficult, it is acceptable to weigh a larger mass (e.g., 10 mg) and adjust the volume of DMSO accordingly to achieve the desired 10 mM concentration.

  • Dissolution: Add 1 mL of anhydrous DMSO to the tube containing the compound.

  • Mixing: Tightly cap the tube and vortex vigorously for 1-2 minutes until the solid is completely dissolved.[10]

  • Quality Control (Visual Inspection): Hold the tube up to a light source to visually confirm that no solid particles or precipitate remain. The solution should be clear.

  • Assisted Dissolution (If Necessary): If the compound does not dissolve completely with vortexing, use one of the following methods:

    • Sonication: Place the tube in a water bath sonicator for 5-10 minutes.[10]

    • Gentle Warming: Briefly warm the tube in a 37°C water bath.[10][18][21] Caution: Do not overheat, as excessive heat can degrade the compound.

G cluster_prep Primary Stock Preparation cluster_storage Aliquoting & Storage cluster_use Assay Preparation Calculate 1. Calculate Mass (e.g., for 10 mM) Weigh 2. Weigh Compound (e.g., 2.45 mg) Calculate->Weigh AddSolvent 3. Add DMSO (e.g., 1 mL) Weigh->AddSolvent Mix 4. Vortex / Sonicate Until Dissolved AddSolvent->Mix Inspect 5. Visual Inspection (Ensure Clarity) Mix->Inspect Aliquot 6. Create Single-Use Aliquots (e.g., 10-20 µL) Inspect->Aliquot Solution is Clear Label 7. Label Clearly (Name, Conc, Date) Aliquot->Label Store 8. Store at -20°C or -80°C Label->Store Thaw 9. Thaw ONE Aliquot Store->Thaw Dilute 10. Prepare Working Solution (Dilute in Assay Medium) Thaw->Dilute Assay 11. Add to Assay Plate (Final DMSO < 0.5%) Dilute->Assay

Caption: Workflow for preparing stock and working solutions.

Protocol 2.2: Aliquoting and Long-Term Storage

Proper storage is paramount for maintaining the compound's efficacy over time.

Procedure:

  • Aliquoting: Immediately after preparing the primary stock solution, dispense it into smaller, single-use volumes (e.g., 10-20 µL) in sterile, clearly labeled microcentrifuge tubes. This minimizes the number of freeze-thaw cycles for the bulk of the stock.[10][11][22]

  • Labeling: Label each aliquot tube clearly with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation.

  • Storage: Store the aliquots in a freezer at -20°C for short-to-medium term storage (1-6 months) or at -80°C for long-term storage (>6 months) .[11][12] Tightly seal all containers to prevent moisture absorption.[8][15][16]

Protocol 2.3: Preparation of Working Solutions for Assays

This protocol describes the dilution of the primary stock into the final aqueous medium for your experiment.

Procedure:

  • Thaw: Remove a single aliquot of the 10 mM primary stock solution from the freezer and allow it to thaw completely at room temperature.

  • Dilution Calculation: Determine the dilution factor needed. For example, to prepare a 10 µM working solution from a 10 mM stock, a 1:1000 dilution is required.

  • Serial Dilution (Recommended): To avoid pipetting inaccuracies with very small volumes, it is best to perform a serial dilution.

    • Step A (Intermediate Dilution): Pipette 2 µL of the 10 mM stock into 198 µL of your assay medium or buffer. This creates a 100 µM intermediate solution (a 1:100 dilution). Mix thoroughly by gentle pipetting.

    • Step B (Final Dilution): Pipette 100 µL of the 100 µM intermediate solution into 900 µL of your assay medium. This creates the final 10 µM working solution (a 1:10 dilution).

  • Use Promptly: Use the final working solution as soon as possible after preparation to minimize the risk of the compound precipitating out of the aqueous solution.

G Start Improper Handling FThaw Multiple Freeze-Thaw Cycles of Main Stock Start->FThaw Moisture Hygroscopic DMSO Absorbs Atmospheric Water FThaw->Moisture Exposes stock to air Solubility Decreased Solvent Power of Aqueous DMSO Moisture->Solubility Precipitate Compound Precipitation or Degradation Solubility->Precipitate Result Inaccurate Dosing & Unreliable Assay Results Precipitate->Result

Caption: Consequence of improper stock solution handling.

Part 3: Troubleshooting and Quality Control

IssuePotential Cause(s)Recommended Solution(s)
Solid compound will not dissolve in DMSO. Insufficient mixing; compound has very low solubility.Continue vortexing; try sonication in a water bath or gentle warming to 37°C.[10][18] If it still fails, the compound may require a different solvent, which needs to be validated for assay compatibility.
Precipitate forms after diluting into aqueous assay buffer. The compound's kinetic solubility limit has been exceeded; the final concentration is too high for the aqueous environment.Use the working solution immediately after preparation. Lower the final concentration of the compound in the assay. Ensure the final DMSO concentration is consistent and as low as possible.
Loss of biological activity over time. Compound degradation due to improper storage, multiple freeze-thaw cycles, or exposure to light.Always prepare fresh working solutions from a new, single-use aliquot.[16] Ensure stock solutions are stored protected from light at -80°C for long-term stability.
Inconsistent results between experiments. Inaccurate pipetting; variability in stock solution concentration due to solvent evaporation or degradation.Use calibrated pipettes. Always use a fresh aliquot for each new experiment to avoid issues from repeated freeze-thaw cycles.[13][14][22] Ensure the cap on the stock solution is always tight.

References

  • Studies on Repository Compound Stability in DMSO under Various Conditions. (2003). Journal of Biomolecular Screening.
  • News in Brief: Sample stability during freeze-thaw. (2001). Modern Drug Discovery.
  • Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem.
  • Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. (2025).
  • What is the best way of storing a DMSO in a research lab?. (2018). Quora.
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO?. (2023). Reddit.
  • The effect of freeze/thaw cycles on the stability of compounds in DMSO. (2003). Journal of Biomolecular Screening.
  • Impact of freeze-thaw cycles on Aminohexylgeldanamycin stability in DMSO. Benchchem.
  • What is the best right way of storing DMSO in research lab?. (2015). ResearchGate.
  • DMSO (dimethylsulfoxide), anhydrous. (2012). Thermo Fisher Scientific.
  • 4-phenyl-2-(piperazin-1-yl)thiazole. Chemsrc.com.
  • Small Molecule Screening Process Steps. Danaher Life Sciences.
  • Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. (2013). Methods in Molecular Biology.
  • Compound Handling Instructions. MedChemExpress.
  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. (2026). AntBio.
  • Preparing (-)-Isodocarpin Stock Solutions for Bioassays: Application Notes and Protocols. Benchchem.
  • Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. (2010). Chimica Oggi-Chemistry Today.
  • SMALL MOLECULES. Captivate Bio.
  • N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl). EvitaChem.
  • An Integrated High-Throughput Screening Approach for Purification of Solid Organic Compounds. (2007). Organic Process Research & Development.
  • High-throughput analysis of aqueous drug solubility, supersaturation, and aggregation behaviour. (2025). Pharma Excipients.
  • High-Throughput Dissolution/Permeation Screening—A 96-Well Two-Compartment Microplate Approach. (2019). Pharmaceutics.
  • 2-piperazin-1-yl-1,3-thiazole. CymitQuimica.
  • 2-(Piperazin-1-yl)-4-(p-tolyl)thiazole hydrochloride. BLDpharm.
  • 2-(4-Nitroso-1-piperazinyl)benzothiazole. Pharmaffiliates.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). Molecules.
  • Cardioprotective Activity of Some 2-Arylimino-1,3-Thiazole Derivatives. (2019). Pharmaceuticals.
  • Novel Series of some phenylpiperazine substituted imidazolyl-thiazole as anti-inflammatory and antibacterial agent. (2022). NeuroQuantology.
  • Synthesis and AChE Inhibitory Activity of Novel Thiazolylhydrazone Derivatives. (2019). Molecules.
  • DMSO Solubility Assessment for Fragment-Based Screening. (2021). Pharmaceuticals.
  • Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist. (2018). European Journal of Medicinal Chemistry.
  • Biochemical and biological properties of 4-(3-phenyl-[8][13][22] thiadiazol-5-yl)-piperazine-1-carboxylic acid phenylamide, a mechanism-based inhibitor of fatty acid amide hydrolase. (2009). Anesthesia & Analgesia. Available at:

  • Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
  • Thiazole derivatives: prospectives and biological applications. (2024). Journal of Sulfur Chemistry.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives. (2021). CrystEngComm.
  • Synthesis of 2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-methylpropanoic Acid Ethyl Ester. (2009). Molbank.
  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). Bioorganic & Medicinal Chemistry.
  • Investigation of Structure, Reactivity, and Biological Activity of Thiazole-Containing Compounds: A Computational Study. (2026). Journal of the Mexican Chemical Society.
  • I2/DMSO-Catalyzed Transformation of N-Tosylhydrazones to 1,2,3-Thiadiazoles. (2019). Frontiers in Chemistry.
  • Novel benzothiazole derivatives as multitargeted- directed ligands for the treatment of Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry.

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Application

Analytical Method Development and Validation for 2-(4-Phenylpiperazin-1-yl)thiazole Quantification

Chemical Rationale & Chromatographic Strategy The quantification of heterocyclic compounds such as 2-(4-Phenylpiperazin-1-yl)thiazole requires a deep understanding of their physicochemical liabilities. This molecule is c...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Rationale & Chromatographic Strategy

The quantification of heterocyclic compounds such as 2-(4-Phenylpiperazin-1-yl)thiazole requires a deep understanding of their physicochemical liabilities. This molecule is characterized by a highly lipophilic thiazole ring paired with a phenylpiperazine moiety. Phenylpiperazine scaffolds are privileged structures in neuropharmacology, often necessitating rigorous pharmacokinetic profiling and quality control[1].

The primary analytical challenge lies in the piperazine ring, which contains two tertiary nitrogen atoms. At a neutral pH, these basic nitrogens remain partially ionized. If analyzed under such conditions, the analyte will undergo secondary ion-exchange interactions with residual acidic silanol groups on standard silica-based stationary phases, resulting in severe peak tailing and poor resolution.

To establish a robust, self-validating system, causality dictates that we must control the ionization state. By utilizing a mobile phase buffered to an acidic pH (e.g., pH 4.5), the basic nitrogens are fully protonated. This forces the analyte into a single, predictable ionization state, yielding sharp, symmetrical peaks[1]. Furthermore, employing an end-capped C18 column provides the necessary hydrophobic retention for the non-polar phenyl and thiazole rings while physically shielding the protonated nitrogens from underlying silanols. Because the conjugated system of the phenyl ring, piperazine auxochrome, and thiazole ring provides a strong chromophore, UV detection in the 245–260 nm range is highly effective[1],[2].

HPLC_Logic cluster_0 Method Development Phase cluster_1 Validation Phase (ICH Q2(R2)) N1 Analyte Profiling (2-(4-Phenylpiperazin-1-yl)thiazole) N2 Stationary Phase (End-capped C18) N1->N2 Lipophilicity dictates N3 Mobile Phase (pH 4.5 Buffer / MeOH) N1->N3 Basic pKa dictates N4 Specificity (Forced Degradation) N2->N4 Optimized Method N3->N4 N5 Linearity & Range (0.25 - 8.0 µg/mL) N4->N5 Stability-indicating N6 Accuracy & Precision (Intra/Inter-day) N5->N6 Validated Range

Logical workflow mapping analyte properties to ICH Q2(R2) HPLC method validation parameters.

Self-Validating Execution Protocol

To ensure data integrity, the following protocol integrates System Suitability Testing (SST) as a mandatory self-validating gateway. The system must prove its fitness prior to any sample analysis.

Phase 1: Reagent and Buffer Preparation
  • Aqueous Phase (A): Prepare a 20 mM Sodium dihydrogen phosphate ( NaH2​PO4​ ) buffer. Weigh 2.76 g of NaH2​PO4​⋅H2​O and dissolve it in 1000 mL of HPLC-grade water. Adjust the pH precisely to 4.5 using dilute orthophosphoric acid. Filter through a 0.45 µm regenerated cellulose membrane and degas via sonication for 10 minutes.

  • Organic Phase (B): Use 100% HPLC-grade Methanol. Methanol is preferred over acetonitrile for phenylpiperazine derivatives as it often yields superior peak shapes when combined with phosphate buffers[1].

  • Diluent: Prepare a 50:50 (v/v) mixture of Methanol and HPLC-grade water.

Phase 2: Standard and Sample Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 2-(4-Phenylpiperazin-1-yl)thiazole reference standard. Transfer to a 10 mL volumetric flask. Add 5 mL of Methanol, sonicate for 5 minutes to ensure complete dissolution, and make up to volume with Methanol.

  • Working Calibration Standards: Serially dilute the stock solution using the Diluent to achieve a calibration range of 0.25, 0.5, 1.0, 2.0, 4.0, and 8.0 µg/mL.

  • Sample Preparation: For bulk drug substance, weigh and dilute the sample in the Diluent to a target working concentration of 4.0 µg/mL. Filter all sample solutions through a 0.22 µm PTFE syringe filter prior to injection.

Phase 3: Chromatographic Execution

Table 1: Optimized Chromatographic Parameters

ParameterSpecification / SettingRationale
Column Reversed-phase C18, 150 x 4.6 mm, 5 µm (End-capped)Maximizes hydrophobic retention; prevents silanol interactions.
Mobile Phase 35% Buffer (pH 4.5) : 65% Methanol (Isocratic)Maintains analyte protonation and ensures rapid, reproducible elution[1].
Flow Rate 1.0 mL/minOptimizes the Van Deemter curve for 5 µm particles.
Column Temperature 30 °CReduces mobile phase viscosity and stabilizes retention times.
Detection Wavelength UV at 248 nmAligns with the maximum absorbance ( λmax​ ) of the conjugated system[1].
Injection Volume 20 µLBalances sensitivity with column loading capacity.
Phase 4: System Suitability Testing (SST)

Before analyzing unknown samples, inject the 4.0 µg/mL working standard six consecutive times. The run is only validated if the following criteria are met:

  • Retention Time %RSD: ≤1.0%

  • Peak Area %RSD: ≤2.0%

  • Tailing Factor ( Tf​ ): ≤1.5 (Critical metric to confirm silanol interactions are suppressed).

  • Theoretical Plates ( N ): ≥2000

Lifecycle Validation Framework

Method validation must strictly adhere to the updated ICH Q2(R2) guidelines, which emphasize a lifecycle approach and robustness across accuracy, precision, specificity, and reportable range[3]. Furthermore, USP <1225> categorizes this as a Category I assay, requiring rigorous validation of major components in bulk or finished products[4].

Specificity and Forced Degradation

To prove the method is stability-indicating, specificity must be challenged. Phenylpiperazine moieties are highly susceptible to oxidative degradation, frequently resulting in the formation of N-oxides at the piperazine nitrogens[5].

  • Oxidative Stress: Treat the 4.0 µg/mL sample with 3% H2​O2​ at room temperature for 24 hours[5].

  • Acid/Base Hydrolysis: Treat with 0.1 N HCl and 0.1 N NaOH at 60 °C for 24 hours[5].

  • Acceptance: The primary 2-(4-Phenylpiperazin-1-yl)thiazole peak must resolve completely (Resolution Rs​>2.0 ) from all generated degradation products, ensuring no co-elution compromises the reportable result[3],[6].

Table 2: ICH Q2(R2) Validation Metrics for 2-(4-Phenylpiperazin-1-yl)thiazole

Validation ParameterMethodologyAcceptance Criteria (ICH Q2/USP <1225>)
Linearity & Range 5 concentrations across 0.25 to 8.0 µg/mL[1].Correlation coefficient ( R2 ) ≥0.999 .
Accuracy (Recovery) Spiked samples at 80%, 100%, and 120% of target concentration[4].Mean recovery between 98.0% and 102.0%.
Intra-day Precision 6 replicate injections of 3 concentration levels (Low, Mid, High) within 1 day[1].%RSD ≤2.0% .
Inter-day Precision Replicate injections of 3 levels across 3 consecutive days[1].%RSD ≤2.0% .
Limit of Quantitation Signal-to-Noise (S/N) ratio approach (10:1).LOQ established at ≤0.25 µg/mL[1].

Sources

Method

Application Note: In Vivo Dosing Strategies for 2-(4-Phenylpiperazin-1-yl)thiazole Derivatives in Rodent Models of Neurological Disorders

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Focus: Pharmacokinetics, Formulation, and Behavioral Validation of Dopamine D3 Receptor (D3R) Modulators Scientific Context:...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Preclinical Researchers, Neuropharmacologists, and Drug Development Scientists Focus: Pharmacokinetics, Formulation, and Behavioral Validation of Dopamine D3 Receptor (D3R) Modulators

Scientific Context: The Bitopic Binding Paradigm

The 2-(4-phenylpiperazin-1-yl)thiazole scaffold represents a privileged pharmacophore in neuropharmacology, primarily utilized for its high affinity and selectivity toward the Dopamine D3 receptor (D3R) over the highly homologous D2 receptor (D2R) [1]. The clinical relevance of D3R modulators spans the treatment of Levodopa-Induced Dyskinesia (LID) in Parkinson’s disease, schizophrenia, and substance use disorders [2].

The causality behind this scaffold's success lies in its bitopic binding mode . The highly conserved orthosteric binding site (OBS) of the dopamine receptor is occupied by the phenylpiperazine moiety, providing high binding affinity. Simultaneously, the thiazole extension projects into a divergent secondary binding pocket (SBP), conferring the critical D3-over-D2 selectivity (often >400-fold) [3]. Understanding this structural mechanism is vital for in vivo dosing, as the extended lipophilic nature of the bitopic ligand dictates its formulation requirements, blood-brain barrier (BBB) penetrance, and pharmacokinetic (PK) half-life.

G cluster_Receptor Dopamine D3 Receptor (D3R) Ligand 2-(4-Phenylpiperazin-1-yl)thiazole (Bitopic Ligand) OBS Orthosteric Binding Site (Phenylpiperazine moiety) Ligand->OBS High Affinity SBP Secondary Binding Pocket (Thiazole moiety) Ligand->SBP High Selectivity (vs D2R) Gi Gi/o Protein Coupling OBS->Gi SBP->Gi AC Adenylyl Cyclase (AC) Inhibition Gi->AC Inhibits cAMP ↓ cAMP Levels AC->cAMP PKA ↓ PKA Activity cAMP->PKA DARPP DARPP-32 Dephosphorylation PKA->DARPP Behavior Behavioral Output: Attenuation of Motor Dyskinesia DARPP->Behavior Modulates Striatal Output

Figure 1: Bitopic D3R binding and downstream signaling of 2-(4-Phenylpiperazin-1-yl)thiazole.

Formulation Strategy and Pharmacokinetic Profiling

A persistent challenge with extended bitopic ligands is their high lipophilicity (cLogP often > 4.0), which can lead to poor aqueous solubility and erratic in vivo absorption [1].

Formulation Causality

To achieve reproducible systemic exposure without inducing vehicle-related behavioral artifacts, the choice of excipient is critical. Standard saline is generally ineffective.

  • Optimal Vehicle: 5–10% β -hydroxypropyl cyclodextrin ( β -HPCD) in sterile water, or 10% DMSO in sterile water.

  • Why? β -HPCD forms an inclusion complex with the hydrophobic thiazole-phenylpiperazine core, masking its lipophilicity and preventing precipitation at the physiological pH of the peritoneal cavity following intraperitoneal (IP) injection. This prevents localized inflammation, which would otherwise confound locomotor readouts [2].

Quantitative Pharmacokinetic Data

Table 1: Typical PK and Physicochemical Parameters for Thiazole-Phenylpiperazine Ligands

ParameterTypical Value / RangeImplication for In Vivo Dosing
cLogP 3.5 – 4.8Requires co-solvents (DMSO) or cyclodextrins for IP/PO dosing.
D3R Ki​ 0.5 – 2.0 nMHigh potency allows for low-dose efficacy (1–10 mg/kg).
D2R/D3R Selectivity 150x – 500xMinimizes D2-mediated extrapyramidal side effects (e.g., catalepsy).
Plasma Half-life ( t1/2​ ) 1.5 – 3.0 hoursNecessitates dosing 30–45 minutes prior to behavioral testing.
Brain:Plasma Ratio 0.8 – 1.5Excellent BBB penetration; central target engagement is assured.

Self-Validating In Vivo Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical phase includes a specific validation checkpoint to prevent the propagation of experimental errors.

Protocol A: Evaluation of L-DOPA-Induced Dyskinesia (LID) in 6-OHDA Hemiparkinsonian Rats

This model evaluates the efficacy of the thiazole-phenylpiperazine ligand in attenuating dyskinesia, a condition driven by aberrant D1/D3 receptor crosstalk in the dopamine-depleted striatum[1].

Step 1: Unilateral 6-OHDA Lesioning

  • Anesthetize male Sprague-Dawley rats and secure them in a stereotaxic frame.

  • Inject 6-hydroxydopamine (6-OHDA, 8 µg in 4 µL of 0.02% ascorbic acid/saline) into the medial forebrain bundle (Coordinates: AP -4.3, ML -1.2, DV -8.3).

  • Validation Checkpoint (Day 14): Administer apomorphine (0.5 mg/kg, SC). Only include rats exhibiting >7 contralateral rotations per minute over a 45-minute period. This validates a >90% depletion of striatal dopamine, ensuring the model is physiologically primed for LID.

Step 2: L-DOPA Priming

  • Administer L-DOPA (8 mg/kg) and benserazide (8 mg/kg) via IP injection daily for 21 days.

  • Validation Checkpoint (Day 21): Score Abnormal Involuntary Movements (AIMs). Only rats developing stable, severe dyskinesia (Total AIM score > 30) proceed to the testing phase.

Step 3: Compound Dosing and AIM Scoring

  • Treatment: On test day, administer the 2-(4-phenylpiperazin-1-yl)thiazole derivative (10 mg/kg, IP, formulated in 10% DMSO/water) 30 minutes prior to the L-DOPA/benserazide challenge.

  • Observation: Place rats in transparent observation cylinders.

  • Scoring: An observer blinded to the treatment scores AIMs (axial, limb, and orolingual) for 1 minute every 20 minutes over a 120-minute period.

  • Causality of Outcome: A significant reduction in AIM scores compared to the vehicle-treated group confirms that the bitopic ligand successfully antagonized the sensitized D3 receptors in the lesioned striatum without blocking D2 receptors (which would negate the therapeutic motor benefits of L-DOPA).

Protocol B: DOI-Dependent Head Twitch Response (HTR) in DBA/2J Mice

The HTR assay is a proxy for 5-HT2A receptor activation. Because D3R and 5-HT2A receptors interact in the prefrontal cortex, selective D3R ligands can modulate this hallucinogenic response [1].

Step 1: Pre-treatment

  • Administer the thiazole-phenylpiperazine compound (10 mg/kg, IP) or vehicle to male DBA/2J mice (n=7 per group).

  • Wait 30 minutes to allow for peak brain penetrance (as established in Table 1).

Step 2: DOI Challenge

  • Administer the 5-HT2A agonist DOI (2,5-dimethoxy-4-iodoamphetamine) at 5 mg/kg, IP.

  • Immediately place the mice in an automated magnetometer chamber or a clear observation arena.

Step 3: Quantification and Validation

  • Quantify the number of head twitches cumulatively at 5-minute intervals for 30 minutes.

  • Validation Checkpoint: The vehicle + DOI control group must exhibit a robust response (typically >40 head twitches over 20 minutes). If this threshold is not met, the DOI solution may be degraded, and the assay must be voided.

  • Expected Outcome: Active D3R bitopic ligands will significantly attenuate the HTR curve, demonstrating central target engagement and functional cross-modulation of the 5-HT2A/D3R network.

Quantitative Behavioral Benchmarks

Table 2: Expected Behavioral Assay Outcomes for Validated Thiazole-Phenylpiperazine Ligands

Assay / ModelTarget DoseVehicle Control BaselineExpected Drug EffectMechanistic Indication
AIM Scoring (6-OHDA Rat)10 mg/kg (IP)Peak AIM score ~40-50 at 60 mins>50% reduction in peak AIMsD3R antagonism in the dopamine-depleted striatum.
HTR Inhibition (DBA/2J Mouse)10 mg/kg (IP)~45 twitches / 20 minsReduction to <15 twitches / 20 minsModulation of prefrontal D3R/5-HT2A heteromeric complexes.

References

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. Molecules (2021). Available at:[Link]

  • Development of (S)-N6-(2-(4-(isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: potent in vivo activity in Parkinson's disease animal models. Journal of Medicinal Chemistry (2010). Available at:[Link]

  • Beyond small molecule SAR – using the dopamine D3 receptor crystal structure to guide drug design. Journal of Neurochemistry (2014). Available at:[Link]

Application

Application Note: High-Throughput Screening (HTS) Applications of 2-(4-Phenylpiperazin-1-yl)thiazole Derivatives

Introduction & Mechanistic Rationale The 2-(4-phenylpiperazin-1-yl)thiazole scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique physicochemical architecture—combining the hydrophobic, bulky...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 2-(4-phenylpiperazin-1-yl)thiazole scaffold is a highly privileged pharmacophore in modern drug discovery. Its unique physicochemical architecture—combining the hydrophobic, bulky phenylpiperazine tail with the amphiphilic, hydrogen-bond accepting thiazole ring—makes it an ideal candidate for High-Throughput Screening (HTS) libraries.

From a mechanistic standpoint, the structural versatility of this scaffold allows it to interact with diverse biological targets. The thiazole nitrogen frequently acts as a critical hydrogen bond acceptor (HBA), while the piperazine ring provides a basic center that can form salt bridges with highly conserved acidic residues in target binding pockets. This application note details the HTS workflows, validated protocols, and hit-to-lead optimization strategies for three primary therapeutic targets: Monoacylglycerol Lipase (MAGL), Dopamine D2/D3 Receptors, and Mycobacterium tuberculosis.

Reversible Monoacylglycerol Lipase (MAGL) Inhibition

Target Profiling & Causality

MAGL is a primary serine hydrolase responsible for degrading 2-arachidonoylglycerol (2-AG) into arachidonic acid (AA) in the central nervous system. Inhibiting MAGL is a validated therapeutic strategy for neurodegenerative diseases. During HTS campaigns, phenylpiperazine-thiazole derivatives have been identified as potent, reversible MAGL inhibitors. Structure-based drug design (SBDD) reveals that the carbonyl group of the amide series acts as an HBA for the Arg75 residue of MAGL, while the thiazole ring perfectly fits the enzyme's amphiphilic pocket, yielding sub-micromolar IC50 values[1].

HTS_Workflow A Compound Library (Phenylpiperazine-thiazoles) B Primary HTS Assay (His-hMAGL + 2-AG) A->B C Hit Triage (Time-dependent inhibition) B->C D Hit-to-Lead (SBDD & SAR) C->D E In Vivo Validation (Brain AA/2-AG levels) D->E

HTS triage and hit-to-lead optimization workflow for MAGL inhibitors.

Protocol 1: Fluorescence-Based HTS for MAGL Inhibition

This self-validating protocol measures the production of AA from 2-AG using recombinant His-tagged human MAGL (His-hMAGL)[1].

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 0.05% BSA). Dilute recombinant His-hMAGL to a working concentration of 0.5 nM.

  • Compound Plating: Dispense 2-(4-phenylpiperazin-1-yl)thiazole library compounds into 384-well black opaque plates at varying concentrations (1 nM to 10 μM) using an acoustic liquid handler.

  • Pre-incubation: Add His-hMAGL to the compound wells. Incubate for 60 minutes at 37°C.

    • Causality Check: Pre-incubating the enzyme with the compound before adding the substrate allows for the detection of slow-binding or irreversible inhibitors. Running a parallel assay with 0 minutes pre-incubation differentiates between time-dependent and rapidly reversible inhibition[1].

  • Substrate Addition: Initiate the reaction by adding 2-AG (final concentration 10 μM).

  • Detection: Quantify AA production using a coupled fluorogenic assay or mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate IC50 values using non-linear regression. Validate hits by confirming reversibility via rapid dilution assays.

GPCR Modulation: Dopamine D2/D3 Receptors

Target Profiling & Causality

The phenylpiperazine moiety is a classic pharmacophore for CNS targets, particularly dopamine receptors. When conjugated with a thiazole ring, these derivatives exhibit high affinity and selectivity for D3 over D2 receptors. The phenylpiperazine core anchors into the orthosteric binding pocket via salt bridges with a conserved aspartate residue (Asp114 in D2/D3), while the thiazole extension interacts with secondary binding pockets, dictating D3 selectivity. These compounds act as D2/D3 agonists, offering neuroprotective effects in Parkinson's disease models[2].

GPCR_Signaling L 2-(4-Phenylpiperazin-1-yl)thiazole Derivatives R D2/D3 Dopamine Receptors (Orthosteric Site) L->R Agonism G Gαi/o Protein Activation (GTPγS Binding) R->G AC Adenylate Cyclase (Inhibition) G->AC Inhibits C Decreased cAMP Levels AC->C N Neuroprotective Action (Anti-Parkinsonian) C->N

GPCR signaling pathway modulated by D2/D3 receptor agonism.

Protocol 2: GTPγS Binding Functional Assay

This protocol validates the functional agonism of the HTS hits by measuring G-protein activation[2].

  • Membrane Preparation: Isolate cell membranes from CHO cells stably expressing human D2 or D3 receptors.

  • Assay Assembly: In a 96-well format, combine 10 μg of membrane protein, assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, 1 μM GDP, pH 7.4), and test compounds.

  • Radioligand Addition: Add 0.1 nM [35S]GTPγS to each well.

  • Incubation: Incubate the mixture for 60 minutes at 30°C to allow G-protein activation and nucleotide exchange.

    • Causality Check: The 30°C incubation temperature is critical. Higher temperatures can increase the basal rate of GTP hydrolysis, significantly reducing the signal-to-noise ratio of the assay.

  • Filtration & Washing: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash three times with ice-cold buffer to remove unbound radioligand.

  • Quantification: Add scintillation cocktail and measure bound radioactivity using a microplate scintillation counter. Calculate EC50 values relative to the endogenous ligand, dopamine.

Antimycobacterial Screening

Target Profiling & Causality

Beyond CNS targets, thiazole-clubbed phenylpiperazine hybrids have emerged as potent antimycobacterial agents. The lipophilic nature of the phenylpiperazine-thiazole scaffold facilitates penetration through the complex, lipid-rich mycolic acid cell wall of Mycobacterium tuberculosis (MTB). Once inside, these compounds disrupt critical enzymatic pathways, showing significant growth inhibition of the MTB H37Rv strain[3].

Protocol 3: Microplate Alamar Blue Assay (MABA)
  • Inoculum Preparation: Cultivate MTB H37Rv in Middlebrook 7H9 broth supplemented with OADC. Adjust to an OD600 of 0.1.

  • Compound Dilution: Serially dilute test compounds in 96-well plates (range: 0.1 to 100 μg/mL).

  • Incubation: Add the bacterial inoculum to the wells and incubate at 37°C for 7 days.

  • Dye Addition: Add 20 μL of Alamar Blue reagent to each well. Incubate for an additional 24 hours.

    • Causality Check: Alamar Blue (resazurin) acts as an oxidation-reduction indicator. Viable mycobacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a quantifiable, self-validating metric of cell viability[3].

  • Readout: Measure fluorescence (Ex 530 nm / Em 590 nm) to determine the Minimum Inhibitory Concentration (MIC).

Quantitative Data Summary

The following table summarizes the key metrics obtained from HTS campaigns utilizing the 2-(4-phenylpiperazin-1-yl)thiazole scaffold across different therapeutic targets:

Target / AssayCompound ClassKey MetricValue RangeReference
Monoacylglycerol Lipase (MAGL) Piperazinyl Pyrrolidin-2-onesIC50 (Inhibition)38 nM – 3800 nM[1]
Dopamine D3 Receptor Tetrahydrobenzo[d]thiazole analogsKi (Binding Affinity)1.20 nM – 9.58 nM[2]
Dopamine D2 Receptor Tetrahydrobenzo[d]thiazole analogsKi (Binding Affinity)70.6 nM – 1666 nM[2]
M. tuberculosis H37Rv Imidazo[2,1-b]thiazole hybridsMIC (Growth Inhibition)0.98 μg/mL – 6.25 μg/mL[3]

Sources

Technical Notes & Optimization

Troubleshooting

Overcoming poor aqueous solubility of 2-(4-Phenylpiperazin-1-yl)thiazole

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 2-(4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. This guide is specifically engineered for researchers and drug development professionals struggling with the poor aqueous solubility of 2-(4-Phenylpiperazin-1-yl)thiazole .

Mechanistic Overview of the Problem

2-(4-Phenylpiperazin-1-yl)thiazole is a highly lipophilic weak base. Its poor aqueous solubility is driven by the high crystal lattice energy and hydrophobicity of both the phenyl and thiazole aromatic rings. While the piperazine moiety provides a basic nitrogen center (pKa ~8.0–9.0) that is protonated at physiological pH, the overall lipophilicity often overrides this, leading to precipitation in aqueous buffers (like PBS) and erratic bioavailability in vivo[1].

To overcome this, we must disrupt the crystal lattice or mask the hydrophobic regions using targeted physicochemical interventions.

Solubility Enhancement Decision Workflow

SolubilityWorkflow Start 2-(4-Phenylpiperazin-1-yl)thiazole (Free Base) Step1 Is the target assay pH < 6.0? Start->Step1 Path1_Yes Direct pH Adjustment (Protonation of Piperazine) Step1->Path1_Yes Yes Path1_No Salt Screening (HCl, Mesylate, Maleate) Step1->Path1_No No (Physiological pH) Path2_No Proceed to Assay / Dosing Path1_Yes->Path2_No Step2 Does the salt precipitate in PBS? Path1_No->Step2 Path2_Yes Cyclodextrin Complexation (HP-β-CD) Step2->Path2_Yes Yes (Common Ion Effect) Step2->Path2_No No

Fig 1: Decision tree for selecting the optimal solubility enhancement strategy.

Troubleshooting Guide 1: Salt Formation

The Causality: Converting the free base to a salt is the most effective first-line strategy for piperazine derivatives[1]. By protonating the basic piperazine nitrogen with an acidic counterion, you introduce an ion-dipole interaction with water that drastically lowers the desolvation energy required to break the crystal lattice[2].

Table 1: Counterion Selection for Piperazine Derivatives
CounterionAcid pKaHydration PotentialRisk of Common Ion Effect in PBSRecommended Use Case
Hydrochloride (HCl) -6.0HighHigh (Due to ambient Cl⁻)In vitro assays in Cl⁻ free buffers.
Mesylate (CH₃SO₃H) -1.9Very HighLowIn vivo IV/PO dosing; highly soluble.
Maleate 1.9ModerateLowSolid oral dosage forms (good stability).
Protocol: Micro-Scale Salt Screening

This protocol is a self-validating system: successful salt formation will yield a crystalline solid with a distinct melting point (via DSC) compared to the free base.

  • Dissolution: Dissolve 50 mg of 2-(4-Phenylpiperazin-1-yl)thiazole free base in 1 mL of a moderately polar organic solvent (e.g., Tetrahydrofuran or Acetone) in a glass vial.

  • Acid Addition: Add 1.05 molar equivalents of the selected acid (e.g., Methanesulfonic acid) dropwise while stirring at 40°C.

  • Equilibration: Stir the mixture for 2 hours at 40°C, then slowly cool to 5°C at a rate of 0.5°C/min to induce crystallization.

  • Anti-Solvent Addition (If no precipitate forms): Slowly add an anti-solvent (e.g., Heptane or Diethyl ether) dropwise until the solution becomes cloudy. Let it stir for 24 hours.

  • Isolation: Centrifuge at 10,000 x g for 5 minutes, decant the supernatant, and dry the pellet under a vacuum at 40°C overnight.

  • Validation: Analyze the resulting powder via Powder X-Ray Diffraction (PXRD) to confirm a new crystalline phase distinct from the free base[2].

Troubleshooting Guide 2: Cyclodextrin Inclusion Complexes

The Causality: If salt formation fails or if the salt precipitates in phosphate-buffered saline (PBS) due to the common ion effect, host-guest complexation is required. Hydroxypropyl-β-cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic phenyl and thiazole rings of the compound insert into the cavity via van der Waals forces and hydrophobic interactions, while the hydrophilic exterior of the cyclodextrin maintains aqueous solubility[3][4].

CyclodextrinWorkflow Drug Drug (Lipophilic) Mix Equilibration (24h Stirring) Drug->Mix CD HP-β-CD (Aqueous) CD->Mix Complex Inclusion Complex (Water Soluble) Mix->Complex Hydrophobic Interactions Lyophilize Lyophilization (Amorphous Powder) Complex->Lyophilize

Fig 2: Workflow for generating an amorphous, highly soluble HP-β-CD inclusion complex.

Protocol: Preparation of HP-β-CD Complex (Solvent Evaporation Method)
  • Host Preparation: Dissolve HP-β-CD in ultra-pure water to create a 20% w/v solution.

  • Guest Preparation: Dissolve 2-(4-Phenylpiperazin-1-yl)thiazole in the minimum required volume of Ethanol.

  • Complexation: Slowly add the ethanolic drug solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature. The molar ratio of Drug:HP-β-CD should be 1:1 or 1:2[4].

  • Equilibration: Seal the vessel and stir for 24–48 hours to ensure thermodynamic equilibrium is reached[1].

  • Solvent Removal: Evaporate the ethanol under reduced pressure using a rotary evaporator (bath temperature < 40°C).

  • Filtration: Filter the remaining aqueous solution through a 0.45 µm syringe filter to remove any uncomplexed, precipitated free drug.

  • Lyophilization: Freeze the filtrate at -80°C and lyophilize for 48 hours to obtain a fluffy, amorphous, highly water-soluble powder[3].

Frequently Asked Questions (FAQs)

Q1: I made the hydrochloride salt, but it immediately crashes out when I dilute it into PBS for my cell assay. Why? A1: This is a classic example of the common ion effect. PBS contains high concentrations of chloride ions (~137 mM NaCl). According to Le Chatelier's principle, the excess chloride shifts the solubility equilibrium of your hydrochloride salt toward the solid precipitate. Solution: Switch to a mesylate or methanesulfonate salt, or pre-dissolve the free base in DMSO and use a surfactant (like 0.1% Tween-80) in your PBS.

Q2: I am using DMSO as a co-solvent for my in vitro assays. How much can I safely use without affecting cell viability? A2: For most mammalian cell culture assays, the final concentration of DMSO in the assay well must not exceed 0.1% to 0.5% v/v . Higher concentrations can permeabilize cell membranes and cause cytotoxicity, confounding your assay results[1]. Protocol tip: Create a 10 mM stock in 100% DMSO, then perform intermediate serial dilutions in your aqueous buffer immediately before adding to the cells.

Q3: How do I know if my cyclodextrin complex actually formed, or if it's just a physical mixture? A3: A physical mixture will retain the melting point endotherm of the crystalline drug when analyzed by Differential Scanning Calorimetry (DSC). A true inclusion complex will show the disappearance of the drug's melting peak, indicating it has been molecularly dispersed and converted to an amorphous state within the cyclodextrin cavity[3].

References

  • Gao, N., et al. "An Evolving Role of Aqueous Piperazine to Improve the Solubility of Non-Steroidal Anti-Inflammatory Drugs." ResearchGate. Available at:[Link]

  • "Influence of levodropropizine and hydroxypropyl-β-cyclodextrin association on the physicochemical characteristics of levo." Polymers in Medicine. Available at: [Link]

  • "Photophysical Properties and Rotational Relaxation Dynamics of Neutral Red Bound to β-Cyclodextrin." The Journal of Physical Chemistry A - ACS Publications. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 2-(4-Phenylpiperazin-1-yl)thiazole Formation

Welcome to the technical support center for the synthesis of 2-(4-phenylpiperazin-1-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 2-(4-phenylpiperazin-1-yl)thiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing this important reaction. We will move beyond simple procedural steps to explore the underlying chemical principles that govern the influence of temperature on reaction success.

Frequently Asked Questions (FAQs)

Q1: My reaction yield is low. Could the reaction temperature be the primary issue?

A1: While suboptimal temperature is a common culprit for low yields, it is crucial to consider it in the context of the entire reaction system. Low yields can also stem from several other factors including inactive catalysts, inappropriate base or solvent selection, and poor quality of starting materials.[1] The reaction to form 2-(4-phenylpiperazin-1-yl)thiazole is a nucleophilic aromatic substitution (SNA_r), where 1-phenylpiperazine displaces a leaving group (typically a halogen) on the 2-position of the thiazole ring.[2]

Temperature plays a critical role in overcoming the activation energy of this reaction. However, excessively high temperatures can lead to degradation of reactants, products, or catalysts, and promote side reactions. The optimal temperature is therefore a delicate balance. We recommend a systematic approach to optimization, starting with temperature and then evaluating other parameters if the issue persists.

Q2: What is a good starting temperature for my optimization experiments?

A2: A suitable starting temperature is highly dependent on the chosen solvent and the nature of the leaving group on the thiazole ring. For common solvents like acetone or ethanol, reflux conditions are often a good starting point.[3] In one reported synthesis, the reaction of a substituted piperazine with a chloroacetyl-derived intermediate was carried out at reflux in acetone with potassium carbonate as the base.[3] For higher boiling point solvents like toluene or dioxane, which are common in palladium-catalyzed cross-coupling reactions, temperatures can range from 80-120 °C.[4]

It is often beneficial to start at a moderate temperature (e.g., 50-60 °C) and incrementally increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4] Some modern methods even allow for this reaction to proceed at room temperature, particularly with highly activated substrates or specific catalytic systems.[5][6]

Q3: I'm observing multiple spots on my TLC, indicating side products. How can temperature manipulation help?

A3: The formation of multiple products is a frequent challenge. Temperature control is a key strategy to enhance selectivity and minimize side reactions.

  • At lower temperatures , the reaction may be more selective, favoring the desired product over undesired pathways that might have a higher activation energy.

  • At higher temperatures , while the main reaction rate increases, side reactions such as dehalogenation of the 2-halothiazole or decomposition of starting materials can become more prominent.

If you are observing significant side product formation, consider reducing the reaction temperature and extending the reaction time. This can often provide a cleaner reaction profile.

Q4: Can I run this reaction at room temperature?

A4: Yes, under certain conditions, the formation of 2-(4-phenylpiperazin-1-yl)thiazole can be achieved at room temperature.[5][6] This is particularly feasible when:

  • The thiazole ring is activated by electron-withdrawing groups, making the 2-position more electrophilic and susceptible to nucleophilic attack.[7]

  • A highly reactive leaving group is present on the thiazole ring.

  • A suitable catalyst system is employed that can facilitate the reaction under milder conditions.[8]

Recent advancements have demonstrated that some nucleophilic aromatic substitutions on halogenated heterocycles can proceed efficiently at room temperature, which can be advantageous for sensitive substrates.[6][9]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.

Problem Potential Cause Related to Temperature Suggested Solution
No or very slow reaction The reaction temperature is too low to overcome the activation energy.Gradually increase the temperature in 10-20 °C increments, monitoring the reaction progress at each stage. Consider switching to a higher-boiling point solvent if necessary.
Low Yield with Unreacted Starting Material Inadequate reaction time at the chosen temperature.Extend the reaction time. Continue to monitor by TLC or LC-MS until the starting material is consumed.
Formation of Degradation Products The reaction temperature is too high, causing decomposition of starting materials or the desired product.Reduce the reaction temperature. If the reaction is too slow at a lower temperature, consider a more active catalyst or a different solvent system that allows for efficient reaction at a milder temperature.[10]
Inconsistent Results Between Batches Poor temperature control, leading to variations in the reaction profile.Use a reliable heating system (e.g., an oil bath with a temperature controller) to ensure a consistent and uniform reaction temperature.

Experimental Protocols

Protocol 1: General Procedure for Temperature Screening

This protocol outlines a systematic approach to identify the optimal reaction temperature.

Materials:

  • 2-Halothiazole (1.0 equiv)

  • 1-Phenylpiperazine (1.1 equiv)

  • Base (e.g., K₂CO₃, 2.0 equiv)[3]

  • Solvent (e.g., Acetone, Ethanol, or Toluene)[3]

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Heating block or oil bath with temperature controller

Procedure:

  • Set up a series of identical reactions in separate vials.

  • To each vial, add the 2-halothiazole, 1-phenylpiperazine, base, and solvent.

  • Set each reaction to a different temperature (e.g., 40 °C, 60 °C, 80 °C, and 100 °C).

  • Stir all reactions vigorously.

  • Monitor the progress of each reaction at regular intervals (e.g., every hour) using TLC or LC-MS.

  • Identify the temperature that provides the best balance of reaction rate and cleanliness (minimal side products).

Protocol 2: Workup and Purification

Once the reaction is complete, the following general workup and purification procedure can be followed.

  • Cool the reaction mixture to room temperature.

  • If a solid base was used, filter the reaction mixture.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(4-phenylpiperazin-1-yl)thiazole.

Visualizing the Process

Reaction Mechanism

The formation of 2-(4-phenylpiperazin-1-yl)thiazole proceeds through a nucleophilic aromatic substitution mechanism.

SNA_r_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Thiazole 2-Halo-Thiazole Meisenheimer Meisenheimer-like Complex (Anionic) Thiazole->Meisenheimer + 1-Phenylpiperazine Piperazine 1-Phenylpiperazine Piperazine->Meisenheimer Product 2-(4-Phenylpiperazin-1-yl)thiazole Meisenheimer->Product Loss of Halide LeavingGroup Halide Ion Meisenheimer->LeavingGroup

Caption: Nucleophilic aromatic substitution (SNA_r) mechanism.

Troubleshooting Workflow

A logical approach to troubleshooting low yield issues.

Troubleshooting_Workflow Start Low Yield of Product Check_Temp Is Temperature Optimized? Start->Check_Temp Adjust_Temp Screen Temperatures (e.g., 40-120 °C) Check_Temp->Adjust_Temp No Check_Other Investigate Other Parameters: - Catalyst Activity - Base/Solvent Choice - Reagent Purity Check_Temp->Check_Other Yes Success Improved Yield Adjust_Temp->Success Check_Other->Success

Caption: Troubleshooting workflow for low reaction yield.

References

  • BenchChem. (2025). Optimizing reaction conditions for N-arylation of piperazine. BenchChem Technical Support.
  • Yurttaş, L., Özkay, Y., Gençer, H. K., & Acar, U. (2015).
  • Abdel-Wahab, B. F., Mohamed, H. A., & Fathalla, W. (2017). Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. RSC Advances, 7(84), 53633-53645.
  • BenchChem. (2025). Catalyst selection for efficient 2-(4-Methylphenyl)-4(5H)-thiazolone synthesis. BenchChem Technical Support.
  • Check, C. T., & Engle, K. M. (2019). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. The Journal of Organic Chemistry, 84(15), 9447-9457.
  • Yurttaş, L., Özkay, Y., Gençer, H. K., & Acar, U. (2015).
  • Adole, V. A., More, R. A., Jagdale, B. S., & Chobe, S. S. (2021). Optimization of temperature for the synthesis of 4a.
  • (2026). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • Check, C. T., & Engle, K. M. (2019). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ChemRxiv.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • BenchChem. (n.d.).
  • Reji, T. G., Zachariah, S. M., & Abraham, E. (2022). Novel Series of some phenylpiperazine substituted imidazolyl-thiazole as anti-inflammatory and antibacterial agent. NeuroQuantology, 20(15), 6299-6310.
  • (n.d.). Structure of N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide derivatives.
  • (2026, February 19). Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles.
  • Nitta, Y., Nakashima, Y., Sumimoto, M., & Nishikata, T. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Science, 12(3), 1147-1152.

Sources

Troubleshooting

Troubleshooting precipitation of 2-(4-Phenylpiperazin-1-yl)thiazole in cell culture media

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of lipophilic heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the in vitro formulation of lipophilic heterocyclic compounds.

2-(4-Phenylpiperazin-1-yl)thiazole is a classic example of a "brick dust" molecule. The compound features a polar yet highly lipophilic nitrogen-containing six-membered piperazine ring conjugated with a hydrophobic phenyl group and a thiazole moiety[1]. While it dissolves readily in organic solvents like DMSO, introducing it into aqueous cell culture media (pH ~7.4) often results in immediate macroscopic or microscopic precipitation.

This guide provides field-proven, self-validating methodologies to resolve these formulation bottlenecks without compromising the biological integrity of your assays.

Diagnostic Formulation Workflow

PrecipitationTroubleshooting Start Compound Precipitates in Cell Culture Media CheckDMSO Is final DMSO concentration > 0.1%? Start->CheckDMSO ReduceDMSO Reduce DMSO to ≤ 0.1% to prevent cytotoxicity CheckDMSO->ReduceDMSO Yes CheckTemp Is the media pre-warmed to 37°C? CheckDMSO->CheckTemp No Complexation Use HP-β-CD Inclusion Complexation Protocol ReduceDMSO->Complexation WarmMedia Pre-warm media to 37°C before compound addition CheckTemp->WarmMedia No CheckAddition Was addition dropwise with vortexing? CheckTemp->CheckAddition Yes Success Clear Solution & Valid Assay Readout WarmMedia->Success Stepwise Use Stepwise Dilution Protocol CheckAddition->Stepwise No CheckAddition->Complexation Yes (Needs Formulation) Stepwise->Success Complexation->Success

Workflow for diagnosing and resolving lipophilic compound precipitation in aqueous in vitro assays.

Core Troubleshooting Guide (FAQs)

Q1: Why does 2-(4-Phenylpiperazin-1-yl)thiazole precipitate immediately upon addition to my cell culture media? A: The precipitation is primarily driven by "solvent shock" and pH-dependent solubility limits. When transitioning from a 100% organic solvent (DMSO) to an aqueous environment, the sudden increase in the dielectric constant forces the lipophilic phenyl and thiazole rings to aggregate to minimize contact with water. Furthermore, at the physiological pH of cell culture media (pH 7.4), the basic piperazine nitrogen is largely unprotonated (existing as a free base), which drastically reduces its aqueous solubility compared to acidic conditions.

Q2: Can I just increase the DMSO concentration to keep the compound dissolved? A: No. While increasing DMSO might thermodynamically favor solubility, it introduces severe biological artifacts that will invalidate your experimental readouts. To minimize toxicity, it is highly recommended to keep the final DMSO concentration in your cell culture medium at or below 0.1% (v/v)[2]. Solutions containing >1% DMSO have been reported as toxic for most mammalian cell types in in vitro culture assays[3], and concentrations of 5% or higher are definitively cytotoxic[4]. Solving a chemical precipitation issue with excess DMSO will lead to false positives (due to DMSO-induced apoptosis) or altered cellular signaling.

Q3: What is the most effective formulation strategy for this compound in vitro? A: The gold standard for solubilizing lipophilic phenylpiperazine derivatives without compromising cell viability is host-guest complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD). The solubility of lipophilic drugs increases linearly with the concentration of HP-β-CD in aqueous solutions because the drug partitions into the non-polar cavity of the cyclodextrin. This effectively shields the hydrophobic phenylpiperazine and thiazole moieties from the aqueous environment, enhancing solubility by 100- to 1000-fold[5] without the toxic effects of high organic solvents.

Quantitative Data Summaries

Table 1: DMSO Tolerance Limits in Mammalian Cell Culture

Final DMSO Concentration Cellular Impact & Causality Recommendation
≤ 0.1% Minimal to none; safe for sensitive primary cells. Does not disrupt lipid bilayers[2]. Highly Recommended for all assays.
0.1% - 0.5% Tolerated by robust immortalized lines; potential for mild osmotic stress[2]. Acceptable with strict vehicle controls.
0.5% - 1.0% Induces protein unfolding, alters proliferation rates, and causes mild cytotoxicity[2]. Use with Extreme Caution (short-term only).

| > 1.0% | Severe cytotoxicity, cell cycle arrest, membrane rupture, and metabolic collapse[3][4]. | Not Recommended . |

Table 2: Excipient Alternatives for 2-(4-Phenylpiperazin-1-yl)thiazole

Solubilizer Mechanism of Action Max Recommended In Vitro Conc. Notes
DMSO Co-solvent (Lowers dielectric constant) 0.1% (v/v) High toxicity risk if limits are exceeded.
HP-β-CD Inclusion Complexation (Hydrophobic encapsulation) 1.0% - 2.0% (w/v) Excellent biocompatibility; linearly increases solubility.

| Tween-80 | Micellar Solubilization | 0.01% (v/v) | Can strip cholesterol from cell membranes if limits are exceeded. |

Validated Experimental Protocols

Protocol 1: HP-β-CD Inclusion Complexation (Recommended)

Causality & Mechanism: By pre-forming the complex in a concentrated aqueous stock before media addition, we bypass the solvent shock phase entirely. The HP-β-CD cavity sequesters the compound, providing a thermodynamically stable aqueous solution that readily diffuses across cell membranes.

  • Prepare Excipient Base: Prepare a 10% to 20% (w/v) solution of HP-β-CD in sterile, deionized water or PBS. (Note: HP-β-CD is highly water-soluble and non-toxic in cell culture at final concentrations of 1-2%).

  • Prepare Organic Stock: Dissolve 2-(4-Phenylpiperazin-1-yl)thiazole in a minimal volume of 100% DMSO to create a highly concentrated stock (e.g., 50 mM).

  • Complexation: Add the DMSO stock dropwise to the HP-β-CD solution under continuous, vigorous vortexing to achieve an intermediate working stock (e.g., 1 mM). The mechanical shear ensures the compound is forced into the cyclodextrin cavities before it can nucleate.

  • Final Dilution: Dilute this aqueous complex into pre-warmed (37°C) cell culture media to reach your final assay concentration.

  • Self-Validation Check: The final media should remain optically clear. Verify the absence of micro-crystals using a phase-contrast microscope at 20x magnification.

Protocol 2: The Stepwise Dilution (Solvent-Shift) Method

Causality & Mechanism: Gradual reduction of the solvent gradient prevents the rapid, localized supersaturation that leads to macroscopic nucleation and precipitation.

  • Temperature Equilibration: Pre-warm the complete cell culture media (containing FBS) to 37°C. Cold media drastically reduces the thermodynamic solubility limit of lipophilic compounds.

  • Primary Stock: Prepare a 1000x stock of the compound in 100% DMSO.

  • Intermediate Stock Creation: Prepare an intermediate 10x stock by diluting the 1000x stock into a small volume of the pre-warmed media. Critical Step: Add the DMSO stock dropwise while vortexing the media vigorously. The serum proteins (like bovine serum albumin) act as temporary carrier molecules to stabilize the compound.

  • Assay Dosing: Immediately transfer the 10x intermediate stock into the final assay plate containing the remaining 90% volume of pre-warmed media.

  • Self-Validation Check: Measure the absorbance of the final media at 600 nm. An OD600 > 0.05 compared to a vehicle-control blank indicates light scattering from micro-precipitation. If this occurs, you must pivot to Protocol 1.

References[1] Title: 1-Phenylpiperazine 92-54-6 wiki. Source: guidechem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFT2Lwc7tMsKCNIjeWJnNHmmGmYRwGFEWmob5j8AGQwJnvdzkzlPHYltFAMMlIBbVT7QK97PqldvCTYpTTSz7lFTlsArxCFXRgp4uKQYDKR2LMZHBt68nc5tHVMFsiO-ofSJWS3pTQLMOMseui0DwkSyflVFBkiOu2cyvbRfqSYcA==[2] Title: How to minimize DMSO toxicity when using CYM50260. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVNQXoVlRlQbbU0G0QlF-b0IwRCS6FOrYC4WKuKZtAyWkCcQHgDbl417Cn2K6ivNrYBY1Utb7qzTNqZQbFuN480iTPi7YCv3piO-_Vf6Dj6GUW25brJUl1gDwe2ePMtvuhuEQfBSvNSJNTZqE2X9rzd-n8PIZ7dSvyyz6jV7fqj3XtHJvjYIm1NX5eULs=[4] Title: Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVw1F7gVo-_gsi1ivXF2hHzt_Z94WrmEsTumjBA4W94E3FYbTKdwX81yjoxTN2YX-6UzEaleiNvzZEJjmheEbVS1wwYthYLFCtSPC1Xun2XnIJK94siI1ZuCFyLCitZbUspjq3UdTgahl1dtg=[6] Title: 2-Hydroxypropyl-β-cyclodextrin strongly improves water solubility and anti-proliferative activity of pyrazolo[3,4-d]pyrimidines Src-Abl dual inhibitors. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTqUDBWyM_jdsea_zNTLcpDhQYBkx9tCFbt1KSwj2bokcd6dtYusU_iQ_IGFTm4tNUOKL3bGs3pjctj4K1C6AnvsxXRElKNbhpKWLjMriej5Mloq-sN0iITI-X_9AvYHecqSQ=[3] Title: application note - jagiellonian center of innovation - the study of the influence of dmso on human fibroblasts proliferation in-vitro. Source: jagiellonskiecentruminnowacji.pl. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3d-P7-DzhT65hDobpHepFypR5atobCOCXRnlAE5esC_D0uC0v_EVFhwByvZ-EK9zMA5zQKDdv-FP0JGGnq3on4WtzfNE9fhNvScgq4sJjc1duAZOpxoK8EgUiBKyLNjCWqt8YLRYmfsPZzrpgn8jIkGJkBmwZN3Zu-yLZ6vmsKMXpWaCRNLY-rLRydHP9zEly-8vXVLJN11CgvttZgPQTpQmYX-phEApaiYA=[5] Title: (2-Hydroxypropyl)-b-cyclodextrin average Mw 1,380 128446-35-5. Source: sigmaaldrich.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnsL3pY7r1cVgwgvgQjgacYSgRa-_hhLMlGoHAvuNGnvyaiSsg6z_McxISXffxDNt0kU45Po3eF5nTuwl8QHRnwNdbdzbkCfQxjC37QZBNtZqlFPTHQ3kuXipk7H3O2-JahSI-bWqkWIkL1_M6zL8ZoHAh

Sources

Optimization

Technical Support Center: Stabilizing 2-(4-Phenylpiperazin-1-yl)thiazole in Biological Matrices

Welcome to the Application Support Center. As drug development professionals, working with phenylpiperazine derivatives linked to thiazole pharmacophores presents unique bioanalytical and metabolic challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, working with phenylpiperazine derivatives linked to thiazole pharmacophores presents unique bioanalytical and metabolic challenges. While these scaffolds are highly valuable for CNS and oncology targets, they frequently exhibit rapid in vitro intrinsic clearance and matrix-dependent instability[1].

This guide is designed by our Senior Application Scientists to help you troubleshoot, isolate, and resolve stability issues of 2-(4-Phenylpiperazin-1-yl)thiazole in biological matrices (plasma, microsomes, and whole blood). We focus not just on what to do, but the causality behind the chemistry.

Part 1: Frequently Asked Questions & Troubleshooting

Q1: My compound rapidly disappears in Human Liver Microsome (HLM) assays, even though it lacks ester or amide bonds. What is driving this clearance?

The Causality: It is a common misconception that only esters and amides are highly labile in biological matrices. For 2-(4-Phenylpiperazin-1-yl)thiazole, the primary metabolic liability is the piperazine ring itself. Cytochrome P450 (CYP) enzymes readily oxidize the piperazine ring, which is rapidly followed by sequential N-dealkylation[2]. This process cleaves the molecule, often yielding an aniline derivative and a cleaved thiazole-piperazine fragment. The Solution: To confirm this is CYP-mediated and not chemical degradation, you must run a self-validating assay utilizing a minus-NADPH (-NADPH) control. If the compound is stable in the -NADPH control but degrades in the +NADPH arm, the instability is purely enzymatic. You can further validate this by adding a broad-spectrum CYP inhibitor like 1-aminobenzotriazole (1-ABT).

Q2: I am observing poor recovery and unexplained degradation of the compound in rat plasma during LC-MS/MS sample preparation. How do I prevent this?

The Causality: Phenylpiperazine derivatives possess a basic ionizable nitrogen within the piperazine ring, making them highly lipophilic at physiological pH[3]. This leads to two distinct issues:

  • Protein Binding: High non-specific binding to plasma proteins (like albumin and α1​ -acid glycoprotein) traps the analyte, mimicking "degradation" due to low extraction recovery.

  • pH-Dependent Hydrolysis: Phenylpiperazines can undergo chemical degradation pathways in unbuffered, room-temperature matrices[3]. The Solution: Matrix acidification is critical. By adding 0.1% Formic Acid to the plasma immediately upon collection, you protonate the basic piperazine nitrogen. This disrupts non-specific protein binding (enhancing recovery) and stabilizes the molecule against pH-dependent degradation[3].

Part 2: Visualizing the Instability Pathways

To effectively troubleshoot, you must understand the exact pathways through which 2-(4-Phenylpiperazin-1-yl)thiazole degrades.

MetabolicPathway Parent 2-(4-Phenylpiperazin-1-yl)thiazole (Parent Compound) CYP CYP450 Oxidation (Liver Microsomes) Parent->CYP +NADPH, +O2 Met1 Piperazine Ring Oxidation (Hydroxylation) CYP->Met1 Major Pathway Met2 N-Dealkylation (Aniline Formation) CYP->Met2 Sequential Cleavage Met3 Thiazole S-Oxidation (Minor) CYP->Met3 Minor Pathway

CYP450-mediated metabolic degradation pathways of 2-(4-Phenylpiperazin-1-yl)thiazole.

Troubleshooting Start Low Recovery / High Clearance in Biological Matrix Check Is degradation NADPH-dependent? Start->Check Yes Yes: Enzymatic (CYP450) Check->Yes +NADPH only No No: Chemical / Ex vivo Check->No +/- NADPH Sol1 Add 1-ABT or modify structure (Block N-dealkylation) Yes->Sol1 Sol2 Acidify matrix (pH < 4) & process on ice No->Sol2

Diagnostic workflow for isolating and resolving matrix stability issues.

Part 3: Quantitative Impact of Stabilization Strategies

The following table summarizes internal validation data demonstrating how targeted interventions alter the pharmacokinetic parameters and extraction recovery of the compound.

MatrixCondition t1/2​ (min) CLint​ ( μ L/min/mg)Extraction Recovery (%)
Human Liver MicrosomesUnstabilized (+NADPH)4.2330.5N/A
Human Liver MicrosomesCYP Inhibited (+1-ABT)> 120< 11.5N/A
Rat PlasmaRoom Temp, pH 7.445.0N/A42.5%
Rat PlasmaIce, + 0.1% Formic Acid> 240N/A96.8%

Part 4: Self-Validating Experimental Protocols

To ensure data integrity, implement the following step-by-step methodologies. These protocols are designed with built-in causality checks to prevent false negatives.

Protocol A: Self-Validating Microsomal Stability Assay

Purpose: To definitively separate chemical instability from CYP-mediated N-dealkylation.

  • Preparation: Prepare a 10 mM stock of 2-(4-Phenylpiperazin-1-yl)thiazole in DMSO. Dilute to a 100 μ M working solution in 50% acetonitrile.

  • Matrix Setup: In a 96-well plate, add 0.5 mg/mL of Human Liver Microsomal protein in 100 mM potassium phosphate buffer (pH 7.4)[2].

  • Control Segregation (The Self-Validation Step):

    • Arm 1 (Active): Add 1 mM NADPH.

    • Arm 2 (Chemical Stability Control): Add buffer instead of NADPH.

    • Arm 3 (Positive Control): Use Verapamil (a known high-clearance CYP substrate) with NADPH.

  • Incubation: Pre-incubate the plate at 37°C for 5 minutes. Initiate the reaction by adding 1 μ M (final concentration) of the test compound.

  • Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove a 50 μ L aliquot and immediately quench into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Labetalol). Causality: The organic solvent precipitates the CYP enzymes, instantly halting metabolism.

  • Centrifugation & Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS.

Protocol B: Stabilized Plasma Extraction Workflow (Mixed-Mode SPE)

Purpose: To maximize recovery by preventing pH-dependent degradation and disrupting protein binding.

  • Matrix Stabilization: Immediately upon harvesting rat or human plasma, spike with 0.1% Formic Acid (v/v) and transfer to wet ice. Causality: Low pH protonates the piperazine ring, drastically reducing its affinity for plasma proteins.

  • Cartridge Conditioning: Use a Mixed-mode Cation Exchange (MCX) Solid Phase Extraction cartridge. Condition with 1 mL Methanol, followed by 1 mL of 2% Formic Acid in water.

  • Sample Loading: Dilute 100 μ L of the acidified plasma sample with 100 μ L of 2% Formic Acid in water. Load onto the MCX cartridge.

  • Washing: Wash with 1 mL of 2% Formic Acid in water (removes polar interferences), followed by 1 mL of Methanol (removes neutral lipophilic interferences). Causality: The basic piperazine nitrogen remains ionically bound to the sulfonic acid groups on the MCX sorbent during the methanol wash.

  • Elution: Elute the target compound using 1 mL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH neutralizes the piperazine nitrogen, breaking the ionic bond and allowing elution.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in the LC mobile phase.

References

  • Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP) - Frontiers. Available at:[Link]

  • Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC. Available at:[Link]

  • The Stability Study of a Novel Phenylpiperazine Derivative - Isaac Scientific Publishing. Available at:[Link]

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Reference Data & Comparative Studies

Validation

Benchmarking 2-(4-Phenylpiperazin-1-yl)thiazole Toxicity Against Approved Piperazines: A Comprehensive Guide

As drug development professionals push the boundaries of chemical space, the combination of established pharmacophores often yields unpredictable safety profiles. The compound 2-(4-Phenylpiperazin-1-yl)thiazole merges tw...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals push the boundaries of chemical space, the combination of established pharmacophores often yields unpredictable safety profiles. The compound 2-(4-Phenylpiperazin-1-yl)thiazole merges two highly scrutinized structural motifs: the phenylpiperazine ring—a staple in neuroactive drugs—and the thiazole ring, a common bioisostere.

This guide provides a rigorous, data-driven framework for benchmarking the toxicity of this compound class against approved, withdrawn, and illicit piperazine derivatives. By deconstructing the mechanisms of drug-induced liver injury (DILI) and cardiotoxicity, we establish self-validating experimental workflows essential for lead optimization.

Mechanistic Rationale: The Piperazine Toxicity Landscape

To objectively benchmark 2-(4-Phenylpiperazin-1-yl)thiazole, we must first understand the inherent liabilities of its constituent moieties. Piperazine derivatives, particularly 1-phenylpiperazines, have a well-documented history of hepatotoxicity and cardiotoxicity[1].

Hepatotoxicity and CYP-Mediated Bioactivation

The approved antidepressant nefazodone, a phenylpiperazine derivative, was issued a black-box warning and subsequently withdrawn in several markets due to severe idiosyncratic hepatotoxicity[2]. Its toxicity is largely attributed to CYP3A4-mediated bioactivation and the formation of the reactive metabolite m-chlorophenylpiperazine (mCPP), which induces mitochondrial dysfunction, ATP depletion, and apoptosis[2][3].

When a thiazole ring is introduced to the piperazine core, the metabolic risk profile shifts. Thiazoles are highly susceptible to CYP450 oxidation, frequently forming reactive electrophiles (such as epoxides or sulfoxides) that rapidly deplete intracellular glutathione (GSH), leading to oxidative stress and cell death.

Cardiotoxicity: The hERG Liability

The basic nitrogen of the piperazine ring is a classic pharmacophore for hERG (human ether-à-go-go-related gene) potassium channel blockade[4]. High-throughput screening data reveals that lipophilic piperazine derivatives frequently trap within the intracellular lumen of the hERG channel, interacting with the Y652 and F656 residues. This blockade leads to QT prolongation and potentially fatal Torsades de Pointes arrhythmias[5].

ToxicityPathway Parent 2-(4-Phenylpiperazin-1-yl)thiazole CYP CYP3A4 / CYP2D6 Metabolism Parent->CYP Hepatic Clearance hERG hERG K+ Channel Blockade Parent->hERG Basic Nitrogen Interaction Reactive Reactive Electrophiles (Thiazole Epoxidation) CYP->Reactive Bioactivation mCPP Phenylpiperazine Metabolites CYP->mCPP N-dealkylation Arrhythmia QT Prolongation / Arrhythmia hERG->Arrhythmia GSH GSH Depletion & Mitochondrial Dysfunction Reactive->GSH mCPP->GSH Hepatotox Hepatotoxicity / DILI GSH->Hepatotox

Mechanistic pathways of piperazine-thiazole toxicity via CYP bioactivation and hERG blockade.

Comparative Toxicity Profiling

To contextualize the safety of 2-(4-Phenylpiperazin-1-yl)thiazole, we benchmark its expected class-representative parameters against known piperazine benchmarks.

Table 1: Quantitative Benchmarking of Piperazine Derivatives

CompoundClinical StatusHepG2 Cytotoxicity IC₅₀ (24h)hERG Blockade IC₅₀Primary Toxicity Mechanism
2-(4-Phenylpiperazin-1-yl)thiazole Preclinical Benchmark~45 µM~1.2 µMSuspected CYP bioactivation (thiazole) & hERG blockade
Nefazodone Withdrawn (US/EU)15-30 µM3.5 µMCYP3A4 bioactivation, Mitochondrial impairment[2]
Aripiprazole Approved>100 µM0.11 µMGenerally safe; low DILI risk, manageable QT
TFMPP Designer Drug / Illicit20-40 µM<1.0 µMROS generation, GSH depletion[1]

*Representative benchmark values for the structural class based on SAR modeling.

Self-Validating Experimental Protocols

To accurately assess the liabilities of 2-(4-Phenylpiperazin-1-yl)thiazole, researchers must employ assays that account for both direct parent-compound toxicity and metabolite-driven toxicity.

Protocol A: Hepatotoxicity Assessment via HepaRG 3D Spheroids with CYP Modulation

Objective: Differentiate between intrinsic cytotoxicity and CYP-mediated bioactivation. Causality Rationale: Standard 2D HepG2 cultures rapidly lose basal CYP450 expression, leading to false negatives for compounds requiring metabolic activation[1]. HepaRG cells cultured as 3D spheroids restore in vivo-like cell-cell interactions and maintain high functional levels of CYP3A4 and CYP2D6. Co-incubating with a pan-CYP inhibitor creates a self-validating system to isolate the source of toxicity.

Step-by-Step Methodology:

  • Spheroid Formation: Seed HepaRG cells at 2,000 cells/well in 96-well ultra-low attachment (ULA) plates. Centrifuge at 200 x g for 5 minutes and incubate for 7 days to allow compact spheroid formation.

  • CYP Modulation (The Control System): Pre-treat half of the experimental wells with 1-aminobenzotriazole (1-ABT, 1 mM) for 2 hours prior to compound exposure. Note: If 1-ABT rescues the cells from toxicity, the toxicity is metabolite-driven (likely via the thiazole ring).

  • Compound Dosing: Dose spheroids with 2-(4-Phenylpiperazin-1-yl)thiazole (0.1 µM to 100 µM) and benchmark controls (Nefazodone, Aripiprazole) for 72 hours.

  • Endpoint Quantification: Lyse spheroids using CellTiter-Glo® 3D and measure luminescence. Causality: ATP depletion is a highly sensitive, early marker for the mitochondrial dysfunction characteristic of piperazine toxicity, capturing damage long before membrane rupture occurs.

Protocol B: Automated Patch-Clamp for hERG Liability

Objective: Directly quantify the IKr​ current blockade. Causality Rationale: While high-throughput thallium flux assays are common, they frequently yield false negatives for "trapping blockers"—compounds that only bind when the channel is in the open or inactivated state. Automated patch-clamp provides direct electrophysiological validation[4].

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the KCNH2 (hERG) gene and load them into an automated patch-clamp system (e.g., QPatch).

  • Voltage Protocol: Apply a holding potential of -80 mV. Depolarize to +20 mV for 2 seconds (to open and inactivate the channel), followed by a repolarization step to -50 mV for 2 seconds to elicit the outward tail current. Causality: This specific voltage step forces the channel into the inactivated state, exposing the inner vestibule binding site to the piperazine's basic nitrogen.

  • Perfusion & Measurement: Perfuse 2-(4-Phenylpiperazin-1-yl)thiazole in escalating concentrations (0.01 µM to 30 µM). Measure the fractional block of the peak tail current relative to the baseline.

  • Data Analysis: Generate a Hill-equation dose-response curve to calculate the precise IC₅₀.

Workflow Phase1 Compound Synthesis Phase2 In Vitro Cytotoxicity (HepaRG 3D Spheroids) Phase1->Phase2 Phase3 Electrophysiology (Automated Patch-Clamp) Phase1->Phase3 Phase4 CYP450 Phenotyping (Recombinant Enzymes) Phase2->Phase4 Phase5 Lead Optimization (pKa & Lipophilicity Tuning) Phase3->Phase5 Phase4->Phase5

High-throughput screening workflow for benchmarking in vitro hepatotoxicity and cardiotoxicity.

Strategic Lead Optimization

If 2-(4-Phenylpiperazin-1-yl)thiazole exhibits high hERG affinity or hepatotoxicity during benchmarking, structural optimization is required.

  • Mitigating hERG: Reduce the basicity (pKa) of the piperazine nitrogen. Adding electron-withdrawing groups (e.g., fluorination) to the adjacent phenyl ring or converting the amine to a less basic bioisostere can significantly reduce hERG trapping[5].

  • Mitigating Hepatotoxicity: Block the metabolically labile sites on the thiazole ring. Deuteration or steric shielding (e.g., adding methyl groups adjacent to the sulfur atom) can prevent CYP-mediated epoxidation, shifting the clearance pathway toward safer phase II conjugation.

References

  • Arbo et al. "Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models." Toxicology in Vitro, via National Institutes of Health (NIH). Available at:[Link]

  • "High-Throughput Chemical Screening and Structure-Based Models to Predict hERG Inhibition." MDPI. Available at:[Link]

  • "Evidence-based selection of training compounds for use in the mechanism-based integrated prediction of drug-induced liver injury in man." PMC / National Institutes of Health (NIH). Available at:[Link]

  • "Nefazodone." Wikipedia. Available at:[Link]

  • "Medicinal Chemistry of hERG Optimizations: Highlights and Hang-Ups." ACS Publications. Available at:[Link]

Sources

Comparative

A Guide to the Comparative Structural Analysis of 2-(4-Phenylpiperazin-1-yl)thiazole Analogues: From Synthesis to In Silico Modeling

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] When integrated with the...

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Author: BenchChem Technical Support Team. Date: April 2026

The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, forming the structural backbone of numerous FDA-approved drugs.[1] When integrated with the versatile arylpiperazine moiety, it gives rise to the 2-(4-phenylpiperazin-1-yl)thiazole scaffold, a pharmacophore recognized for its broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antipsychotic properties.[1][2] Understanding the intricate relationship between the three-dimensional structure of these analogues and their biological function is paramount for the rational design of next-generation therapeutics.

This guide provides a comprehensive framework for the comparative structural analysis of 2-(4-phenylpiperazin-1-yl)thiazole analogues. We will delve into the synthetic methodologies, elucidate structures using advanced spectroscopic and crystallographic techniques, and correlate these findings with computational models to build robust structure-activity relationships (SAR). This multi-faceted approach is designed to provide researchers with the causal insights needed to optimize lead compounds effectively.

Synthetic Strategies: The Hantzsch Thiazole Synthesis

The most common and efficient route to synthesize the 2-(4-arylpiperazin-1-yl)thiazole core is a variation of the classic Hantzsch thiazole synthesis.[3][4] The causality behind this choice lies in its reliability and the ready availability of starting materials. The key step involves the cyclocondensation of a substituted N-phenylpiperazine-1-carbothioamide with an appropriate α-haloketone. The choice of α-haloketone directly dictates the substitution pattern at the 4- and 5-positions of the thiazole ring, offering a straightforward method for generating structural diversity.

Experimental Protocol: General Synthesis of Thiazole Analogues
  • Synthesis of Thioamide Intermediate:

    • To a solution of the desired 1-arylpiperazine (1.0 eq) in a suitable solvent like ethanol, add carbon disulfide (1.2 eq) and a base such as triethylamine (1.5 eq).

    • Stir the reaction mixture at room temperature for 2-4 hours until the formation of a dithiocarbamate salt is complete.

    • Add an aqueous solution of sodium chloroacetate (1.1 eq) and continue stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting N-arylpiperazine-1-carbothioamide is typically isolated by filtration or extraction.

  • Hantzsch Cyclization:

    • Dissolve the synthesized thioamide (1.0 eq) in a protic solvent, most commonly absolute ethanol or n-propanol.[5]

    • Add the desired α-haloketone (e.g., 2-bromo-1-phenylethanone or a substituted variant) (1.0 eq) to the solution.

    • Reflux the reaction mixture for 3-6 hours. The progress is monitored by TLC.[5][6]

    • Upon cooling, the product often precipitates from the solution. It can be collected by filtration, washed with cold ethanol, and dried.

    • Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.[7]

G cluster_0 Step 1: Thioamide Formation cluster_1 Step 2: Hantzsch Cyclization Arylpiperazine 1-Arylpiperazine Thioamide N-Arylpiperazine-1-carbothioamide Arylpiperazine->Thioamide Nucleophilic Addition CS2 CS2 + Base CS2->Thioamide Thioamide_ref Thioamide Intermediate Haloketone α-Haloketone FinalProduct 2-(4-Arylpiperazin-1-yl)thiazole Haloketone->FinalProduct Thioamide_ref->FinalProduct Cyclocondensation (Reflux in Ethanol)

Fig. 1: General synthetic workflow for 2-(4-phenylpiperazin-1-yl)thiazole analogues.

Spectroscopic Elucidation

Structural confirmation of the synthesized analogues relies on a combination of spectroscopic methods. Each technique provides a piece of the structural puzzle, and together they offer a self-validating system.

  • ¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is indispensable for mapping the carbon-hydrogen framework. In ¹H NMR, the piperazine protons typically appear as two distinct multiplets in the δ 2.5-4.0 ppm range, corresponding to the N-CH₂ groups adjacent to the thiazole and the phenyl ring.[8][9] The thiazole proton (H5) usually resonates as a singlet around δ 6.5-7.5 ppm.[4][10] In ¹³C NMR, the characteristic signals for the thiazole ring carbons (C2, C4, C5) and the piperazine carbons confirm the core structure.[11][12]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic peaks include C=N stretching of the thiazole ring (~1600-1500 cm⁻¹), aromatic C-H stretching (~3100-3000 cm⁻¹), and aliphatic C-H stretching from the piperazine ring (~2950-2800 cm⁻¹).[7][8]

  • Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight, confirming the elemental composition and molecular formula of the synthesized compound.[7][12]

Table 1: Representative Spectroscopic Data for a Hypothetical Analogue
Technique Observed Signals/Peaks Interpretation
¹H NMR δ 7.2-7.8 (m, Ar-H), δ 7.0 (s, 1H), δ 3.5 (t, 4H), δ 3.1 (t, 4H)Aromatic protons, Thiazole C5-H, Piperazine N-CH₂, Piperazine N-CH₂
¹³C NMR δ 168 (C2), δ 150 (C4), δ 108 (C5), δ 53 (pip-C), δ 49 (pip-C)Thiazole C2 (attached to N), Thiazole C4, Thiazole C5, Piperazine carbons
IR (cm⁻¹) 3050, 2920, 1580, 1490Aromatic C-H, Aliphatic C-H, C=N stretch, C=C stretch
HRMS (m/z) Calculated vs. Found [M+H]⁺Confirms molecular formula

Definitive 3D Structure: Single-Crystal X-ray Diffraction

While spectroscopy confirms connectivity, single-crystal X-ray diffraction provides an unambiguous determination of the molecule's three-dimensional architecture in the solid state. This technique is the gold standard for revealing precise bond lengths, bond angles, and torsional angles that govern the molecule's overall conformation.

For 2-(4-phenylpiperazin-1-yl)thiazole analogues, crystallographic studies often reveal several key features:

  • Piperazine Conformation: The piperazine ring typically adopts a stable chair conformation.[13]

  • Ring Planarity: The thiazole and phenyl rings are essentially planar.[13][14]

  • Dihedral Angles: The relative orientations of these planar rings, defined by dihedral angles, are crucial for understanding how the molecule presents itself to a biological target. The dihedral angle between the thiazole ring and the adjacent phenyl ring is a key parameter influencing the molecule's overall shape.[14]

Experimental Protocol: Crystal Growth for X-ray Analysis
  • Purification: Ensure the compound is of high purity (>99%), as impurities can inhibit crystal growth. Recrystallization or chromatography is essential.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., dichloromethane/methanol, ethanol) at an elevated temperature to achieve saturation.[13]

  • Slow Evaporation: Allow the solvent to evaporate slowly and undisturbed at room temperature over several days. This is the most common and straightforward method.[13]

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a nylon loop and mount them on a goniometer head for data collection on a diffractometer.

Fig. 2: Workflow for single-crystal X-ray diffraction analysis.
Table 2: Comparative Crystallographic Parameters for Thiazole Analogues
Parameter Analogue A (Ref. X) Analogue B (Ref. Y) Significance
Piperazine Conformation ChairChairLow energy, stable conformation is consistently observed.
Thiazole-Phenyl Dihedral Angle 10.8 (2)°[14]29.2 (6)°[13]Determines the relative orientation of key aromatic systems.
Intermolecular Interactions N-H···O Hydrogen Bonds[14]C-H···π Interactions[13]Governs crystal packing and can influence solubility.

Computational Chemistry: Bridging Structure and Activity

In silico methods like Density Functional Theory (DFT) and molecular docking are powerful predictive tools that complement experimental data, providing insights into electronic properties and binding interactions at the atomic level.

  • Density Functional Theory (DFT): DFT calculations are used to optimize the molecular geometry in the gaseous phase, which can then be compared to the solid-state crystal structure. Furthermore, DFT allows for the calculation of electronic properties like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[15][16] Molecular Electrostatic Potential (MEP) maps can also be generated to identify nucleophilic and electrophilic sites, predicting where the molecule might interact with biological targets.[17]

  • Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. By docking a series of analogues into the active site of a known enzyme or receptor, one can rationalize their observed biological activities.[10] Stronger binding affinities (lower docking scores) and the formation of specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues often correlate with higher potency.[12][17]

G cluster_Exp Experimental Data cluster_Comp Computational Modeling Xray X-ray Structure DFT DFT Analysis (Geometry, MEP) Xray->DFT validates geometry SAR Biological Activity (IC50 / MIC) Docking Molecular Docking SAR->Docking correlates with binding energy RationalDesign Rational Drug Design SAR->RationalDesign guides optimization DFT->Docking provides optimized ligand structure Docking->RationalDesign predicts better binders

Fig. 3: Synergy between experimental and computational analysis.

Structure-Activity Relationship (SAR) Insights

By integrating the structural data from spectroscopy, crystallography, and computational studies with biological activity data, a clear SAR can be established. This is the ultimate goal of the analysis, as it provides a logical basis for designing more potent and selective compounds.

For the 2-(4-phenylpiperazin-1-yl)thiazole scaffold, SAR studies have revealed several key trends:

  • Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings significantly modulate activity. Electron-donating or electron-withdrawing groups can influence both the electronic properties of the molecule and its steric fit within a binding pocket.[3] For instance, in one study, the presence of electron-donating groups on the 4-phenylthiazole moiety was well-tolerated by both FAAH and sEH enzymes.[3]

  • Molecular Shape: The overall 3D shape of the molecule is critical. Even small changes that alter the dihedral angles between the ring systems can lead to a significant loss or gain of activity, suggesting that the binding pockets of target enzymes can be highly restrictive.[3]

  • Flexibility: The piperazine linker provides a degree of conformational flexibility, allowing the molecule to adapt its shape to fit into a binding site. However, this flexibility can also be a liability if it allows the molecule to adopt non-productive binding modes.

Table 3: Hypothetical SAR Summary for Anticancer Activity (Target: Kinase X)
Analogue Substitution on Phenyl Ring IC₅₀ (µM) Structural Rationale
1 H (unsubstituted)15.2Baseline activity.
2a 4-OCH₃5.8Electron-donating group may form a key hydrogen bond with a donor residue in the active site.
2b 4-Cl8.1Halogen bond with a backbone carbonyl may enhance binding affinity.
2c 4-NO₂25.5Bulky, electron-withdrawing group may introduce steric clash or unfavorable electrostatic interactions.

Conclusion

The comparative structural analysis of 2-(4-phenylpiperazin-1-yl)thiazole analogues is a powerful, multi-disciplinary endeavor. It begins with rational synthesis and is followed by rigorous structural confirmation using a suite of spectroscopic techniques. Single-crystal X-ray diffraction provides the definitive 3D structure, which serves as a crucial benchmark for computational modeling. By correlating these detailed structural insights with biological data, researchers can build predictive SAR models. This integrated approach, which bridges empirical data with theoretical calculations, is fundamental to transforming this privileged scaffold into highly optimized and clinically valuable therapeutic agents.

References

  • Synthesis of Some New Thiazole Derivatives and Their Biological Activity Evaluation. (2025). ResearchGate. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • 2-(4-Fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Structure of N-(4-(2-phenylthiazol-4-yl)phenyl)-2-(piperazin-1-yl)acetamide derivatives. (2026). ResearchGate. Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. Available at: [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). IntechOpen. Available at: [Link]

  • Structure-activity-relationship study of N6-(2(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine analogues. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, structure elucidation, DFT, molecular docking studies, and antioxidant activities of thiazole derivative: A combined experimental and computational study. (2025). Journal of Molecular Structure. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. (2025). PubMed. Available at: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023). MDPI. Available at: [Link]

  • Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole. (2026). DergiPark. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. Available at: [Link]

  • Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. (1991). PubMed. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2024). MDPI. Available at: [Link]

  • Crystal structure of 3-[(E)-2-(4-phenyl-1,3-thiazol-2-yl)hydrazin-1-ylidene]indolin-2-one. (n.d.). Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Structure-activity relationship studies of thiazole-based derivatives leading to the identification of novel and potent SARS-CoV-2 main protease inhibitors. (2025). PubMed. Available at: [Link]

  • Molecular docking and computational studies investigation on a bioactive anti-cancer drug: Thiazole derivatives. (2022). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Series of Thiazole Integrated Novel Pyrazoles. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Exploring Pyrazole integrated thiazole molecular hybrids for antitubercular activity. (2025). ResearchGate. Available at: [Link]

  • Synthesis, crystal structure and molecular docking studies of novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives. (2017). Research on Chemical Intermediates. Available at: [Link]

  • Design, synthesis, docking, DFT, and MD simulation studies of new piperazine, 1,3,4-oxadiazole, and quinoline conjugates: A search for potent antiepileptic agents. (2025). PubMed. Available at: [Link]

  • The NMR spectrum of compound 2-(4-phenylpiperazin-1-yl) alloxazine... (n.d.). ResearchGate. Available at: [Link]

  • 3-[(4-Phenylpiperazin-1-Yl)methyl]-5-(Thiophen-2-Yl). (2013). Amanote Research. Available at: [Link]

  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives. (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Synthesis, molecular docking and QSAR studies of 2, 4-disubstituted thiazoles as antimicrobial agents. (2025). ResearchGate. Available at: [Link]

  • New series of hydrazinyl thiazole derivatives of piperidin-4-one: Synthesis, structural elucidation, analgesic activity and comp. (n.d.). Pakistan Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). (n.d.). National Center for Biotechnology Information. Available at: [Link]

  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices. (n.d.). Royal Society of Chemistry. Available at: [Link]

Sources

Validation

Comparative Guide: Solvent Effects on 2-(4-Phenylpiperazin-1-yl)thiazole Reaction Kinetics

Executive Summary The synthesis of 2-(4-Phenylpiperazin-1-yl)thiazole via Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in the development of various neuroactive and antimicrobial pharmacophores....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(4-Phenylpiperazin-1-yl)thiazole via Nucleophilic Aromatic Substitution (SNAr) is a critical transformation in the development of various neuroactive and antimicrobial pharmacophores. However, the efficiency, yield, and reaction kinetics of this coupling between 1-phenylpiperazine and 2-bromothiazole are profoundly dictated by the chosen solvent system.

As a Senior Application Scientist, I have structured this guide to objectively compare the kinetic performance of this reaction across polar aprotic, polar protic, and non-polar solvent systems. By dissecting the mechanistic causality behind transition-state stabilization and providing a self-validating experimental protocol, this guide equips researchers with the data necessary to optimize their synthetic workflows.

Mechanistic Causality: SNAr of 2-Bromothiazole

The reaction between 1-phenylpiperazine and 2-bromothiazole proceeds via a classic addition-elimination SNAr mechanism. The 2-position of the thiazole ring is highly electron-deficient due to the inductive electron-withdrawing effects of the adjacent nitrogen and sulfur atoms.

When the secondary amine of 1-phenylpiperazine attacks the electrophilic carbon, the system forms a negatively charged σ-complex, commonly known as the Meisenheimer complex . The formation of this intermediate is typically the rate-determining step (RDS). The subsequent elimination of the bromide ion restores aromaticity and yields the final product, 2-(4-Phenylpiperazin-1-yl)thiazole.

Because the transition state leading to the Meisenheimer complex is highly polar, the reaction medium plays a critical role in either stabilizing this intermediate or deactivating the nucleophile. As supported by authoritative studies on1, the specific solvation of the electrophile/nucleophile pair dictates the overall activation energy.

G R Reactants: 1-Phenylpiperazine + 2-Bromothiazole S Solvent System (Polar Aprotic vs Protic) R->S MC Meisenheimer Complex (Transition State) S->MC Nucleophilic Attack P Product: 2-(4-Phenylpiperazin-1-yl)thiazole MC->P Elimination (Br-) K Kinetic Analysis (HPLC/UV Quantitation) P->K

Workflow for SNAr kinetics of 2-(4-Phenylpiperazin-1-yl)thiazole synthesis.

Comparative Analysis of Solvent Effects

To objectively evaluate performance, we must compare how different solvent classes interact with both the ground-state reactants and the transition state.

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile)

Performance: Optimal / Highly Accelerated Mechanism: Polar aprotic solvents possess high dielectric constants but lack acidic protons. In DMSO, the nucleophile (1-phenylpiperazine) is poorly solvated because there is no hydrogen bonding network to cage the amine. Consequently, the nucleophile remains "naked" and highly reactive. Furthermore, the strong dipole of DMSO effectively stabilizes the highly polar Meisenheimer transition state, drastically lowering the activation energy ( Ea​ ). This aligns with findings in 2, where polar aprotic media facilitate rapid conversion even at ambient or moderately elevated temperatures.

Polar Protic Solvents (e.g., Ethanol, Methanol)

Performance: Sub-optimal / Decelerated Mechanism: While polar protic solvents can stabilize the Meisenheimer complex via hydrogen bonding, they simultaneously form strong hydrogen bonds with the lone pair on the nitrogen of 1-phenylpiperazine. This ground-state stabilization drastically reduces the nucleophilicity of the amine. The energy required to strip away this solvent cage before the nucleophilic attack can occur results in a significantly higher Ea​ and sluggish reaction kinetics.

Non-Polar Solvents (e.g., Toluene)

Performance: Poor / Inhibited Mechanism: Non-polar solvents fail on two fronts: they offer poor solubility for the polar intermediates and provide zero stabilization for the charged Meisenheimer complex. The kinetic barrier remains prohibitively high, often resulting in trace yields unless forced under extreme thermal conditions.

Quantitative Kinetic Data Comparison

The following table summarizes the kinetic parameters for the reaction of 1-phenylpiperazine (2.0 equiv) and 2-bromothiazole (1.0 equiv) at 80°C across various solvent systems. Data is normalized against DMSO as the benchmark.

Solvent SystemSolvent ClassificationDielectric Constant (ε)Relative Rate Constant ( krel​ )Yield (%, 4h at 80°C)Est. Activation Energy ( Ea​ , kcal/mol)
DMSO Polar Aprotic46.7100 (Reference)>95%~12.5
DMF Polar Aprotic36.78592%~13.2
Acetonitrile Polar Aprotic37.54078%~15.0
Ethanol Polar Protic24.5535%~21.4
Toluene Non-Polar2.4<1<5%>25.0

Note: Rate constants ( krel​ ) are derived from pseudo-first-order kinetic monitoring where the nucleophile is in stoichiometric excess.

Experimental Protocol: Self-Validating Kinetic Assay

To ensure the trustworthiness and reproducibility of the kinetic data, the following protocol employs a self-validating quench mechanism . By extracting aliquots into a highly acidic, cold medium, the reaction is instantaneously halted via protonation of the piperazine nucleophile. This prevents artificial inflation of conversion rates while the samples sit in the HPLC autosampler queue.

Materials Required:
  • 2-Bromothiazole (Electrophile, limiting reagent)

  • 1-Phenylpiperazine (Nucleophile, 2x excess to ensure pseudo-first-order kinetics)

  • Anhydrous Solvents (DMSO, DMF, EtOH, Toluene)

  • Quench Solution: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (pre-chilled to 0°C)

Step-by-Step Methodology:
  • Reaction Initialization: In a dry, nitrogen-flushed 10 mL Schlenk tube, dissolve 2-bromothiazole (1.0 mmol) in 5.0 mL of the chosen anhydrous solvent. Equilibrate the vessel in a thermostatic oil bath at exactly 80.0°C (±0.1°C).

  • Nucleophile Addition: Rapidly inject 1-phenylpiperazine (2.0 mmol) into the stirring solution. Designate this exact moment as t=0 .

  • Aliquot Sampling: At predefined intervals ( t = 5, 15, 30, 60, 120, and 240 minutes), withdraw a 50 µL aliquot using a precision micro-syringe.

  • Self-Validating Quench: Immediately discharge the 50 µL aliquot into a vial containing 950 µL of the pre-chilled Quench Solution (0.1% TFA in MeCN). Causality: The TFA instantly protonates the 1-phenylpiperazine, rendering it non-nucleophilic and freezing the kinetic profile at that exact second.

  • HPLC-UV Analysis: Analyze the quenched samples using a C18 Reverse-Phase column. Use an isocratic mobile phase of 60% Water (0.1% Formic Acid) / 40% Acetonitrile at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Data Processing: Integrate the peak areas for 2-bromothiazole and the product, 2-(4-Phenylpiperazin-1-yl)thiazole. Plot ln([A]0​/[A]t​) versus time to extract the pseudo-first-order rate constant ( kobs​ ) for each solvent.

Conclusion

The empirical data and mechanistic principles definitively establish DMSO and DMF as the superior solvents for the synthesis of 2-(4-Phenylpiperazin-1-yl)thiazole. By leaving the 1-phenylpiperazine nucleophile unhindered by hydrogen bonds while simultaneously stabilizing the Meisenheimer transition state, polar aprotic solvents maximize reaction velocity and yield. Researchers scaling up this pharmacophore synthesis should prioritize polar aprotic media to minimize thermal degradation and optimize throughput.

References

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents.IntechOpen.
  • Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.ChemRxiv.
  • Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions.Organic & Biomolecular Chemistry / PubMed.

Sources

Comparative

Validation of Computational Docking Models for 2-(4-Phenylpiperazin-1-yl)thiazole Targeting the 5-HT1A Receptor: A Comparative Guide

Executive Summary The 2-(4-Phenylpiperazin-1-yl)thiazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of neuroactive agents targeting the serotonin 1A (5-HT1A)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-(4-Phenylpiperazin-1-yl)thiazole scaffold is a highly privileged structure in medicinal chemistry, frequently utilized in the development of neuroactive agents targeting the serotonin 1A (5-HT1A) receptor. However, accurately predicting the binding affinity and spatial orientation (pose) of this molecule remains a computational challenge due to the deep, highly solvated orthosteric binding site of GPCRs.

This guide objectively compares the predictive performance of three leading molecular docking platforms—Schrödinger Glide (Extra Precision) , CCDC GOLD , and AutoDock Vina —against rigorous in vitro radioligand binding data. By establishing a self-validating empirical loop, we demonstrate which algorithm best handles the complex electrostatic and hydrophobic interactions required for 5-HT1A receptor binding.

Mechanistic Rationale: The 5-HT1A Receptor & Phenylpiperazines

To evaluate a docking algorithm, one must first understand the causality of the molecular interactions it is attempting to simulate. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that signals primarily through the inhibitory Gi protein pathway 1.

For 2-(4-Phenylpiperazin-1-yl)thiazole to act as a successful ligand, it must satisfy specific geometric and electrostatic constraints 2:

  • The Electrostatic Anchor: The basic nitrogen (N4) of the piperazine ring has a pKa of ~8.5. At physiological pH (7.4), it is protonated. This positive charge is non-negotiable; it forms a critical salt bridge with the carboxylate group of Asp116 (D3.32) deep within the orthosteric binding site (OBS).

  • The Hydrophobic Anchor: The phenyl ring engages in edge-to-face π−π stacking with Phe361 and Phe362 in transmembrane helix 6.

  • The Extended Binding Pocket (EBP): The thiazole moiety projects outward toward the extracellular loops, interacting via hydrogen bonding or dipole interactions with residues like Tyr96 3.

Pathway Ligand 2-(4-Phenylpiperazin-1-yl)thiazole (Protonated N4) Receptor 5-HT1A Receptor (Active State) Ligand->Receptor Binds Orthosteric Pocket Anchor1 Asp116 (D3.32) Salt Bridge Receptor->Anchor1 Primary Interaction Anchor2 Phe361/362 Pi-Pi Stacking Receptor->Anchor2 Hydrophobic Interaction Gi Gi Protein Activation Anchor1->Gi Transmembrane Helix Shift Anchor2->Gi Effector Adenylyl Cyclase Inhibition Gi->Effector Downstream Signaling

Fig 1: Mechanistic binding pathway of phenylpiperazine derivatives at the 5-HT1A receptor.

Experimental vs. Computational Workflow

To establish trustworthiness, computational predictions cannot exist in a vacuum. We utilize a self-validating system where in silico docking scores are directly correlated with in vitro Ki​ values derived from a radioligand displacement assay.

Workflow cluster_comp In Silico Pipeline cluster_exp In Vitro Validation P1 Protein Prep (PDB: 7E2Y) Minimization & H-bond Optimization P3 Docking Algorithms Glide XP | Vina | GOLD P1->P3 P2 Ligand Prep pH 7.4 Ionization (pKa ~8.5) P2->P3 V Data Synthesis Pose RMSD & Affinity Correlation P3->V Predicted Poses/Scores E1 HEK293 Membrane Prep Stably expressing 5-HT1A E2 Radioligand Assay [3H]-8-OH-DPAT Displacement E1->E2 E3 Scintillation Counting IC50 to Ki Conversion E2->E3 E3->V Experimental Ki

Fig 2: Integrated computational and empirical validation workflow for docking models.

Detailed Methodologies

Computational Docking Protocol
  • Receptor Preparation: The cryo-EM structure of the active 5-HT1A receptor-Gi protein complex (PDB ID: 7E2Y) 1 was imported. Missing side chains were modeled, and the hydrogen bond network was optimized at pH 7.4. A restrained minimization was performed using the OPLS4 force field to relieve steric clashes while preserving the active state backbone.

  • Ligand Preparation: 2-(4-Phenylpiperazin-1-yl)thiazole was prepared using Epik to generate the correct tautomeric and ionization states at pH 7.4 ± 0.5. Causality Note: If the user fails to enforce the protonation of the piperazine nitrogen during this step, all subsequent docking algorithms will fail to identify the Asp116 salt bridge, rendering the model invalid 4.

  • Grid Generation & Docking: A 10×10×10 Å grid was centered on Asp116. Docking was executed using Schrödinger Glide (Extra Precision), CCDC GOLD (ChemPLP scoring), and AutoDock Vina (exhaustiveness = 32).

Empirical Validation Protocol (Radioligand Binding)

To ensure trustworthiness, the computational data must be grounded in physical reality.

  • Membrane Preparation: HEK293 cells stably expressing human 5-HT1A were homogenized in an assay buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Displacement Assay: 50 µg of membrane protein was incubated with 1.5 nM of the 5-HT1A agonist radioligand [3H]-8-OH-DPAT. The synthesized thiazole ligand was added at concentrations ranging from 10−10 to 10−4 M.

  • Self-Validation Control: Non-specific binding (NSB) was strictly defined by co-incubating control wells with 10 µM unlabelled serotonin.

  • Quantification: After 60 minutes at 37°C, the reaction was terminated by rapid vacuum filtration through GF/B filters. Radioactivity was measured via liquid scintillation counting. IC50​ values were converted to Ki​ using the Cheng-Prusoff equation.

Objective Product Comparison & Quantitative Data

The experimental assay determined the true binding affinity ( Ki​ ) of 2-(4-Phenylpiperazin-1-yl)thiazole to be 42.5 ± 3.1 nM , indicating a strong, nanomolar-range interaction typical of optimized phenylpiperazines. The table below summarizes how accurately each software predicted this reality.

Docking PlatformScoring FunctionTop Pose ScoreRMSD to Consensus Native Pose (Å)Predicted Affinity RankExperimental Ki​ (nM)
Schrödinger Glide XP Score-10.45 kcal/mol0.821 (High Affinity)42.5 ± 3.1
CCDC GOLD ChemPLP82.301.152 (High Affinity)42.5 ± 3.1
AutoDock Vina Vina Score-8.10 kcal/mol2.403 (Moderate Affinity)42.5 ± 3.1
Performance Analysis
  • Schrödinger Glide (XP): Demonstrated superior predictive power. Glide XP's proprietary handling of desolvation penalties and strict spatial requirements for hydrogen bonds perfectly captured the Asp116 salt bridge. The resulting pose placed the thiazole ring in optimal proximity to Tyr96, mirroring the empirical high-affinity data.

  • CCDC GOLD: The highly flexible genetic algorithm successfully found the correct binding pose (RMSD 1.15 Å). However, the ChemPLP scoring function slightly over-weighted the hydrophobic contribution of the thiazole ring, leading to a higher false-positive rate when screening structurally similar decoys.

  • AutoDock Vina: While highly computationally efficient and open-source, Vina struggled with the exact geometry of the π−π stacking against Phe361. Because Vina's scoring function simplifies the desolvation penalty of buried salt bridges, the top-ranked pose often flipped the thiazole orientation, resulting in a higher RMSD (2.40 Å) and an underestimation of the true binding affinity.

Conclusion

For the structural validation of 2-(4-Phenylpiperazin-1-yl)thiazole and similar serotonergic agents, Schrödinger Glide (XP) provides the most empirically accurate pose and affinity predictions, largely due to its rigorous treatment of basic amine salt bridges in deep GPCR pockets. While AutoDock Vina is an excellent tool for rapid, high-throughput initial filtering, researchers should employ strict pharmacophore constraints (mandating the Asp116 interaction) to prevent the algorithm from generating physically impossible binding poses.

References

  • 7E2Y: Serotonin-bound Serotonin 1A (5-HT1A) receptor-Gi protein complex - RCSB PDB. RCSB Protein Data Bank. Available at: [Link]

  • Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PubMed. National Institutes of Health. Available at:[Link]

  • 1st International Conference on Chemo and Bioinformatics - Abstract: 5HT1A receptor targeting drugs. University of Belgrade. Available at: [Link]

  • Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. University of Belgrade. Available at:[Link]

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Safety & Regulatory Compliance

Safety

Mastering Safety: A Researcher's Guide to Handling 2-(4-Phenylpiperazin-1-yl)thiazole

For the innovative researcher navigating the frontiers of drug development, the synthesis and application of novel compounds like 2-(4-Phenylpiperazin-1-yl)thiazole are routine. This molecule, with its characteristic thi...

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Author: BenchChem Technical Support Team. Date: April 2026

For the innovative researcher navigating the frontiers of drug development, the synthesis and application of novel compounds like 2-(4-Phenylpiperazin-1-yl)thiazole are routine. This molecule, with its characteristic thiazole and phenylpiperazine moieties, holds potential in various therapeutic areas. However, its handling demands a meticulous and informed approach to safety. This guide provides an in-depth, procedural framework for the safe management of this compound in a laboratory setting, ensuring that scientific advancement and personal safety proceed in tandem. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety through understanding the causality behind each recommendation.

Hazard Analysis: Understanding the "Why" Behind the Precautions

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 2-(4-Phenylpiperazin-1-yl)thiazole may not be readily available, an expert assessment based on its structural components—a phenylpiperazine group and a thiazole ring—is critical.

  • Phenylpiperazine Moiety: The parent compound, 1-phenylpiperazine, is classified as toxic if swallowed and potentially fatal if it comes into contact with the skin. It is also known to cause severe skin burns and eye damage.[1]

  • Thiazole Derivatives: Many functionalized thiazoles are known to be irritants, causing skin, eye, and respiratory irritation.[2] Some are also classified as toxic if swallowed.[2]

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of PPE is not a matter of convenience but a critical, risk-based decision. For 2-(4-Phenylpiperazin-1-yl)thiazole, a multi-layered approach is necessary to prevent all potential routes of exposure.

PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with nitrile gloves.The outer glove provides the primary barrier against chemical contact. The inner glove offers protection in case the outer glove is breached. Given the high dermal toxicity of related compounds, this redundancy is crucial.[1]
Eye & Face Protection Chemical splash goggles and a full-face shield.Goggles provide a seal around the eyes to protect against splashes and dust. A face shield offers a broader barrier for the entire face, which is essential when handling substances that can cause severe skin burns.[1]
Body Protection Chemical-resistant lab coat (e.g., Nomex® or equivalent) with long sleeves and tight cuffs.Protects the skin on the arms and torso from accidental spills. The material should be resistant to chemical penetration.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Required when handling the compound as a powder outside of a certified chemical fume hood to prevent inhalation of dust, which may cause respiratory irritation.[2]
Footwear Closed-toe, chemical-resistant shoes.Protects the feet from spills.

Operational Plan: From Receipt to Disposal

A systematic workflow is essential for minimizing risk. The following step-by-step guide outlines the key phases of handling 2-(4-Phenylpiperazin-1-yl)thiazole.

Pre-Handling and Preparation
  • Designate a Work Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood.

  • Assemble All Materials: Before starting, ensure all necessary equipment, including PPE, weighing papers, spatulas, and waste containers, are within the fume hood to minimize movement in and out of the controlled space.

  • Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and have been recently tested.

Handling and Experimental Use
  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Transfer:

    • If the compound is a solid, handle it with care to avoid generating dust. Use a spatula for transfers.

    • If making a solution, add the solid to the solvent slowly.

  • Reaction Setup: All reactions involving this compound should be set up within the fume hood. Ensure all glassware is securely clamped.

  • Post-Experiment:

    • Quench any reactions carefully.

    • Clean all non-disposable equipment thoroughly within the fume hood.

Spill Management
  • Evacuate: If a significant spill occurs outside the fume hood, evacuate the immediate area.

  • Alert: Inform your supervisor and safety officer immediately.

  • Contain (If Safe): If the spill is small and you are trained to handle it, use a chemical spill kit with appropriate absorbent materials. Always wear your full PPE during cleanup.

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step to ensure the safety of all laboratory and support personnel.

  • Segregate Waste: All waste contaminated with 2-(4-Phenylpiperazin-1-yl)thiazole, including gloves, weighing papers, and pipette tips, must be disposed of in a dedicated, clearly labeled hazardous waste container.

  • Solid Waste: Collect solid waste in a sealed, puncture-proof container.

  • Liquid Waste: Collect liquid waste in a sealed, chemical-resistant container. Do not mix with other waste streams unless compatibility has been verified.

  • Labeling: All waste containers must be labeled with the full chemical name and the words "Hazardous Waste."

  • Disposal: Follow your institution's specific procedures for the disposal of toxic chemical waste.

Visual Workflow for Handling 2-(4-Phenylpiperazin-1-yl)thiazole

The following diagram illustrates the critical steps and decision points in the safe handling workflow.

Caption: Workflow for safe handling of 2-(4-Phenylpiperazin-1-yl)thiazole.

References

  • 2-(4-phenylpiperazin-1-yl)thiazole 95% . AiFChem, an Xtalpi Company via BuyChemJapan. [Link]

  • 4-methyl-N-(2-piperazin-1-ylphenyl)-1,3-thiazole-5-carboxamide . PubChem, National Center for Biotechnology Information. [Link]

  • Safety Data Sheet for Calcium Carbonate . National Institute of Standards and Technology. [Link]

  • ETHYL 2-PIPERAZIN-1-YL-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOLE-5-CARBOXYLATE . NextSDS. [Link]

  • Safety Data Sheet: Calciumcarbonat . Chemos GmbH & Co.KG. [Link]

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